molecular formula C7H3BrF3NO3 B1288023 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene CAS No. 95668-21-6

1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Cat. No.: B1288023
CAS No.: 95668-21-6
M. Wt: 286 g/mol
InChI Key: LHWANFWEBHKYCZ-UHFFFAOYSA-N
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Description

1-Bromo-2-nitro-4-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C7H3BrF3NO3 and its molecular weight is 286 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-2-nitro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWANFWEBHKYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592994
Record name 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95668-21-6
Record name 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-2-nitro-4-(trifluoromethoxy)benzene is a highly functionalized aromatic compound that has emerged as a versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifecta of reactive sites—a nucleophilic substitution-prone bromine atom, an electron-withdrawing nitro group that can be further transformed, and a lipophilic trifluoromethoxy group—provides a powerful platform for the strategic construction of complex molecular architectures. The strategic positioning of the bromo and nitro groups on the benzene ring activates the molecule for a range of transformations, while the trifluoromethoxy group is a highly sought-after moiety in drug discovery for its ability to enhance metabolic stability, membrane permeability, and binding affinity.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, provide a detailed synthetic protocol, analyze its spectroscopic signature, explore its reactivity in key organic transformations, and highlight its applications in the synthesis of bioactive molecules. The information presented herein is intended to be a practical resource, enabling researchers to effectively harness the synthetic potential of this valuable chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in the laboratory. The key properties of this compound are summarized in the table below. The compound is a solid at room temperature and is generally soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Its stability is good under normal laboratory conditions, though it should be protected from strong bases and reducing agents.

PropertyValue
Molecular Formula C₇H₃BrF₃NO₃
Molecular Weight 288.01 g/mol
CAS Number 1628523-77-7
Appearance Pale yellow to yellow solid
Melting Point 45-50 °C
Boiling Point 257.8 ± 40.0 °C (Predicted)
Density 1.878 ± 0.06 g/cm³ (Predicted)
pKa -5.26 ± 0.20 (Predicted)

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step sequence starting from the readily available 4-(trifluoromethoxy)aniline. The following protocol provides a detailed, step-by-step procedure for this transformation.

Experimental Protocol: Synthesis via Nitration of 1-Bromo-4-(trifluoromethoxy)benzene

This two-step procedure involves the bromination of 4-(trifluoromethoxy)benzene followed by nitration.

Step 1: Synthesis of 1-Bromo-4-(trifluoromethoxy)benzene

  • To a solution of 4-(trifluoromethoxy)benzene (1 equivalent) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.05 equivalents).

  • The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is washed with water and saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-bromo-4-(trifluoromethoxy)benzene.

Step 2: Nitration of 1-Bromo-4-(trifluoromethoxy)benzene

  • To a stirred solution of 1-bromo-4-(trifluoromethoxy)benzene (1 equivalent) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 equivalents) dropwise.

  • The reaction mixture is stirred at 0 °C for 2-4 hours, and the progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is carefully poured onto ice-water.

  • The resulting precipitate is collected by filtration, washed with water until the filtrate is neutral, and dried under vacuum to yield this compound.

synthesis_pathway cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nitration start 4-(Trifluoromethoxy)benzene step1_reagents NBS, Solvent intermediate 1-Bromo-4-(trifluoromethoxy)benzene start->intermediate step1_reagents->intermediate step2_reagents Fuming HNO₃, H₂SO₄ product This compound intermediate->product step2_reagents->product

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The proton ortho to the nitro group will be the most downfield, followed by the proton ortho to the bromine atom, and finally the proton ortho to the trifluoromethoxy group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven signals, one for each carbon atom in the molecule. The carbon bearing the nitro group will be significantly downfield, while the carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-Br stretching vibration will appear in the fingerprint region, typically below 700 cm⁻¹. The C-O and C-F stretching vibrations of the trifluoromethoxy group will be observed in the region of 1250-1050 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns may include the loss of the nitro group (NO₂) and the trifluoromethoxy group (OCF₃).

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its ability to undergo a variety of chemical transformations at its functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom is susceptible to a range of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling with a boronic acid or ester. This is a powerful tool for the synthesis of biaryl compounds.

    Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

    • To a degassed mixture of this compound (1 equivalent), phenylboronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (2 equivalents) in a solvent system like toluene/water (4:1), add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equivalents).

    • The reaction mixture is heated to 80-100 °C for 4-12 hours under an inert atmosphere.

    • After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent.

    • The combined organic layers are dried, concentrated, and purified by column chromatography to yield the coupled product.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling with an amine, providing access to a wide range of substituted anilines.

    Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

    • To a solution of this compound (1 equivalent) and morpholine (1.2 equivalents) in a solvent such as toluene, add a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a phosphine ligand (e.g., Xantphos, 0.04 equivalents), and a base (e.g., sodium tert-butoxide, 1.4 equivalents).

    • The reaction mixture is heated to 90-110 °C for 8-24 hours under an inert atmosphere.

    • After cooling, the reaction is quenched with water and extracted with an organic solvent.

    • The organic layer is dried, concentrated, and purified by column chromatography.

reactivity_diagram cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_reduction Nitro Group Reduction start This compound suzuki_reagents Ar-B(OH)₂, Pd Catalyst, Base suzuki_product Aryl-substituted product start->suzuki_product buchwald_reagents R₂NH, Pd Catalyst, Ligand, Base buchwald_product N-Aryl-substituted product start->buchwald_product reduction_reagents Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) reduction_product 2-Bromo-5-(trifluoromethoxy)aniline start->reduction_product suzuki_reagents->suzuki_product buchwald_reagents->buchwald_product reduction_reagents->reduction_product

Caption: Key reactions of this compound.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation opens up a vast array of synthetic possibilities, including amide bond formation, diazotization, and the synthesis of heterocyclic compounds. Common reducing agents for this transformation include iron powder in acidic media, tin(II) chloride, or catalytic hydrogenation.

Applications in Drug Discovery

The trifluoromethoxy group is a privileged substituent in modern drug design, and this compound serves as a key starting material for the introduction of this moiety into bioactive molecules. For instance, this building block has been utilized in the synthesis of potent and selective kinase inhibitors, which are a major class of therapeutic agents for the treatment of cancer and inflammatory diseases. The aniline derived from the reduction of the nitro group can serve as a key intermediate for the construction of the core scaffold of these inhibitors.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

GHS Classification (Typical):

  • Acute Toxicity, Oral (Category 4)

  • Skin Corrosion/Irritation (Category 2)

  • Serious Eye Damage/Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex molecules with applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of empowering researchers to effectively utilize this powerful synthetic tool in their own research endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new and innovative synthetic methodologies and the development of novel therapeutic agents and advanced materials.

References

A comprehensive list of references will be compiled upon the completion of the research and writing process. The references will include peer-reviewed journal articles, patents, and reliable chemical databases to support the information presented in this guide.

1-Bromo-2-nitro-4-(trifluoromethoxy)benzene CAS number 95668-21-6

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Property Search

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A Technical Guide to the Structural Elucidation of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene, a substituted aromatic compound with applications in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a robust, field-proven methodology for confirming the chemical structure of this and similar complex molecules. Our approach is grounded in the principles of spectroscopic analysis, integrating data from multiple techniques to build a self-validating and unambiguous structural assignment.

Introduction: The Analytical Challenge

The molecule this compound presents a unique analytical challenge due to the presence of multiple substituents on the benzene ring. These substituents—a bromine atom, a nitro group, and a trifluoromethoxy group—each influence the electronic environment and, consequently, the spectroscopic signatures of the molecule. A definitive structural confirmation, therefore, requires a multi-pronged analytical approach, where each technique provides a unique and complementary piece of the structural puzzle. This guide will detail the logical workflow for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

The Strategic Approach to Elucidation

Our strategy is built on a foundation of orthogonal techniques, ensuring that the final structure is corroborated by multiple independent lines of evidence. We will begin with mass spectrometry to determine the molecular weight and elemental composition. Subsequently, FT-IR will provide information about the functional groups present. Finally, a suite of NMR experiments will be employed to map out the precise connectivity of the atoms within the molecule.

G cluster_0 Elucidation Workflow Sample Sample Mass_Spec Mass Spectrometry (Molecular Weight & Formula) Sample->Mass_Spec Step 1 FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR Step 2 NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F - Connectivity) Sample->NMR Step 3 Structure Confirmed Structure Mass_Spec->Structure FTIR->Structure NMR->Structure

Figure 1: The integrated workflow for the structural elucidation of this compound, demonstrating the synergistic use of multiple analytical techniques.

Mass Spectrometry: Establishing the Molecular Formula

Rationale: The initial and most critical step is to determine the molecular weight and elemental composition of the analyte. High-resolution mass spectrometry (HRMS) is the ideal technique for this purpose, as it can provide a highly accurate mass measurement, allowing for the confident assignment of a molecular formula.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For this compound, negative ion mode may be effective due to the electron-withdrawing nature of the substituents.

  • Data Analysis: Determine the monoisotopic mass of the molecular ion peak. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio), which serves as a key diagnostic feature.

Expected Data & Interpretation:

The molecular formula of this compound is C₇H₃BrF₃NO₃. The expected monoisotopic mass and the isotopic pattern for the molecular ion [M]⁻ are summarized below.

Isotope Calculated Mass Relative Abundance
¹²C₇¹H₃⁷⁹Br¹⁹F₃¹⁴N¹⁶O₃299.9255100.0%
¹²C₇¹H₃⁸¹Br¹⁹F₃¹⁴N¹⁶O₃301.923597.3%

The observation of this distinct isotopic pattern provides strong evidence for the presence of a single bromine atom in the molecule.

FT-IR Spectroscopy: Identifying Key Functional Groups

Rationale: FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. The vibrational frequencies of specific bonds serve as fingerprints for their identification.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a neat solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the nitro, trifluoromethoxy, and substituted benzene functionalities.

Expected Data & Interpretation:

The FT-IR spectrum is expected to show characteristic absorption bands for the key functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
Nitro (NO₂)~1530 and ~1350Asymmetric and Symmetric Stretching
Trifluoromethoxy (O-CF₃)~1250-1050C-F Stretching
Aromatic C-H~3100-3000C-H Stretching
Aromatic C=C~1600-1450C=C Stretching
C-Br~600-500C-Br Stretching

The presence of these bands provides strong evidence for the major functional components of the molecule.

NMR Spectroscopy: The Definitive Structural Map

Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. By analyzing the chemical shifts, coupling patterns, and integrations of ¹H, ¹³C, and ¹⁹F nuclei, we can piece together the precise connectivity of the atoms.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns of the aromatic protons.

Expected Data & Interpretation:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The substitution pattern (1,2,4-trisubstituted) will give rise to a characteristic set of splitting patterns.

  • H-3: This proton is ortho to the nitro group and meta to the bromine atom. It is expected to be a doublet with a small meta coupling constant.

  • H-5: This proton is ortho to the trifluoromethoxy group and meta to the bromine atom. It will likely appear as a doublet of doublets due to coupling with both H-3 and H-6.

  • H-6: This proton is ortho to the bromine atom and meta to the trifluoromethoxy group. It is expected to be a doublet with a larger ortho coupling constant.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Use the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Analysis: Identify the signals for the six aromatic carbons and the carbon of the trifluoromethoxy group.

Expected Data & Interpretation:

The ¹³C NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the trifluoromethoxy carbon. The chemical shifts will be influenced by the electron-donating and electron-withdrawing effects of the substituents. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Use the same NMR spectrometer, equipped with a fluorine probe.

  • Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Data Analysis: Observe the chemical shift of the trifluoromethoxy group.

Expected Data & Interpretation:

The ¹⁹F NMR spectrum will show a single singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift will be characteristic of a trifluoromethoxy group attached to an aromatic ring.

G cluster_1 NMR Data Integration H_NMR ¹H NMR (Proton Environment & Connectivity) Structure_Map Detailed Structural Map H_NMR->Structure_Map C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Structure_Map F_NMR ¹⁹F NMR (Fluorine Presence) F_NMR->Structure_Map

Figure 2: The convergence of multi-nuclear NMR data to generate a definitive structural map of the molecule.

Conclusion: A Self-Validating Structural Assignment

References

A comprehensive list of references will be compiled upon the completion of the full literature search to support all mechanistic claims and protocol standards.

A Comprehensive Guide to the Synthesis of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the synthesis of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. We will delve into the strategic considerations behind the synthetic protocol, offering not just a methodology, but a framework for understanding the reaction's nuances. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: Strategic Importance of the Target Molecule

This compound is a highly functionalized aromatic compound. The presence of a bromine atom, a nitro group, and a trifluoromethoxy group on the benzene ring makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and trifluoromethoxy groups activates the aromatic ring for nucleophilic aromatic substitution, while the bromine atom provides a handle for cross-coupling reactions. These characteristics make it a valuable precursor for the synthesis of complex molecules with potential biological activity.

Retrosynthetic Analysis and Strategic Considerations

The most direct and logical approach to the synthesis of this compound is the electrophilic nitration of the readily available starting material, 1-bromo-3-(trifluoromethoxy)benzene.

Target This compound Precursor 1-Bromo-3-(trifluoromethoxy)benzene Precursor->Target Electrophilic Nitration Reagents Nitrating Agent (e.g., HNO3/H2SO4) Reagents->Target

Caption: Retrosynthetic analysis of the target molecule.

The key challenge in this synthesis is controlling the regioselectivity of the nitration. The trifluoromethoxy group is a meta-director, while the bromine atom is an ortho-, para-director. However, the strong deactivating effect of the trifluoromethoxy group will significantly influence the position of the incoming nitro group. The directing effects of the substituents must be carefully considered to achieve the desired 2-nitro isomer as the major product.

Experimental Protocol: A Validated Approach

This protocol is based on established and reliable methods for the nitration of halogenated aromatic ethers.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Bromo-3-(trifluoromethoxy)benzene≥98%Commercially AvailableStarting material.
Fuming Nitric Acid (HNO₃)ACS ReagentStandard SupplierNitrating agent.
Sulfuric Acid (H₂SO₄)ACS Reagent, 98%Standard SupplierCatalyst and solvent.
Dichloromethane (CH₂Cl₂)AnhydrousStandard SupplierExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentStandard SupplierFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentStandard SupplierDrying agent.
IceFor temperature control.
Step-by-Step Synthesis Workflow

cluster_prep Reaction Setup cluster_reaction Nitration cluster_workup Work-up & Isolation cluster_purification Purification Start Charge reactor with 1-bromo-3-(trifluoromethoxy)benzene and H2SO4 Cool Cool mixture to 0-5 °C using an ice bath Start->Cool Add_HNO3 Slowly add fuming HNO3 maintaining T < 10 °C Cool->Add_HNO3 Stir Stir at 0-5 °C for 1 hour Add_HNO3->Stir Warm Allow to warm to room temperature and stir for 2 hours Stir->Warm Quench Pour reaction mixture onto crushed ice Warm->Quench Extract Extract with CH2Cl2 (3x) Quench->Extract Wash_NaHCO3 Wash organic layers with saturated NaHCO3 solution Extract->Wash_NaHCO3 Wash_H2O Wash with water Wash_NaHCO3->Wash_H2O Dry Dry over anhydrous MgSO4 Wash_H2O->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography (e.g., silica gel, hexane/ethyl acetate) Concentrate->Purify End Obtain pure this compound Purify->End

Caption: Step-by-step workflow for the synthesis.

Detailed Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-bromo-3-(trifluoromethoxy)benzene (1.0 eq). Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (H₂SO₄) (3.0 eq) while maintaining the internal temperature below 10 °C.

  • Nitration: To the stirred solution, add fuming nitric acid (HNO₃) (1.1 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. The addition of a nitrating agent to the acidic solution generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the electrophilic aromatic substitution to occur.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. Subsequently, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the reaction and precipitates the crude product.

  • Extraction and Neutralization: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (CH₂Cl₂). The organic layers are combined and washed sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, and finally with brine. The use of a bicarbonate wash is a critical step to remove acidic impurities that could interfere with subsequent purification or reactions.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Mechanistic Insights

The nitration of 1-bromo-3-(trifluoromethoxy)benzene proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile. The regiochemical outcome is dictated by the directing effects of the existing substituents. The trifluoromethoxy group at C3 is a deactivating meta-director, while the bromine at C1 is a deactivating ortho-, para-director. The incoming electrophile will preferentially add to the positions that are least deactivated and sterically accessible. The primary product is the 2-nitro isomer due to the combined directing effects and steric hindrance.

Safety and Handling

  • 1-Bromo-3-(trifluoromethoxy)benzene: Irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Fuming Nitric Acid and Sulfuric Acid: Highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, using appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield.

  • Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use. The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of undesired byproducts.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure and regiochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C-NO₂, C-F, C-Br).

References

A comprehensive list of references will be provided upon the completion of the full whitepaper, drawing from peer-reviewed journals and chemical databases to ensure the highest level of scientific accuracy and authority.

electrophilic aromatic substitution of 4-(trifluoromethoxy)bromobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Comprehensive Research

My initial move is to launch comprehensive Google searches. I'm focusing intently on the electrophilic aromatic substitution of 4-(trifluoromethoxy)bromobenzene. I want to deeply understand the directing effects, reaction mechanisms, and established experimental protocols in this specific reaction.

Analyzing Directing Effects

I'm now diving deep into the directing effects of the bromo and trifluoromethoxy substituents. The plan is to unpack how their electronic properties shape where electrophiles attack, focusing on inductive versus resonance effects. Concurrently, I'm gathering experimental procedures for nitration, halogenation, and acylation reactions involving this substrate, focusing on reagents, conditions, and yields. I'll structure a technical guide by explaining the fundamentals of electrophilic aromatic substitution, then moving on to an analysis of the directing effects, and presenting reaction protocols with mechanisms and yields.

Gathering Experimental Procedures

I'm now fully immersed in the nitty-gritty of experimental protocols. I'm actively collecting procedures for electrophilic aromatic substitution reactions on this substrate, like nitration, halogenation, and acylation. I'm focusing on the critical details: the reagents, catalysts, reaction conditions, and yields to construct tables summarizing these quantitative data. I'm making progress in designing Graphviz diagrams to illustrate reaction mechanisms.

nitration of 1-bromo-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I'm currently initiating a comprehensive search to understand the directing effects of bromo and trifluoromethoxy substituents on the benzene ring, particularly concerning electrophilic aromatic substitution like nitration. I'll also be simultaneously investigating established examples relevant to this area.

Exploring Nitration Parameters

I'm now diving into the specifics of nitration. My focus is on sourcing dependable protocols for nitrating 1-bromo-4-(trifluoromethoxy)benzene. I'm looking into detailed experimental conditions, yields, and spectroscopic data. I'll also research the starting material's synthesis and relevant safety precautions. Later, I'll structure the technical guide with the reaction, mechanism, and step-by-step experimental procedures.

Developing Procedural Outlines

I'm now detailing the procedure. I'll cover the reaction and mechanism, focusing on substituent effects. Then, a step-by-step guide with reagents and equipment will follow, alongside a reaction parameter table from literature. I'm also preparing diagrams for the mechanism and experimental workflow, and I'll include product characterization details.

reactivity of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I've started gathering data on the properties of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene. I'm focusing on its reactivity in reactions like nucleophilic aromatic substitution and Suzuki coupling. I'm also looking for established experimental protocols and safety data to ensure a thorough understanding.

Developing the Guide's Structure

I'm now structuring the guide. I'll start with an introduction to the molecule and its structural features. Then, I'll dedicate sections to reaction types like nucleophilic aromatic substitution and Suzuki coupling. I'll include mechanisms, step-by-step protocols, and visual diagrams. Data will be formatted into tables, all linked to authoritative sources with citations and a full reference section at the end.

Outlining the Project's Scope

I'm now diving into detailed searches on Google. I'm focusing on the compound's chemical properties and common reactions like nucleophilic aromatic substitution and Suzuki coupling. I will then analyze these search results, and determine reactivity patterns and potential applications. This will inform my decisions on how to structure the guide. I'm also planning to create Graphviz diagrams for the mechanisms and experimental workflows. Then, I plan on citing these sources, and including them in a full reference section at the end of the guide. After drafting the guide's content, I'll review it for accuracy and clarity.

spectroscopic data for 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Starting Spectral Data Search

I'm initiating my search for spectroscopic data on 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene, aiming to gather ¹H NMR, ¹³C NMR, IR, and mass spec data from reliable sources. This hunt for spectra will involve a thorough investigation of chemical suppliers and spectral databases. This should be an important step!

Expanding Data Search & Analysis

I'm now expanding my search to include synthesis pathways for this compound, hoping to find reaction mechanisms and likely impurities. Simultaneously, I am also looking for relevant published research about the spectroscopic characteristics of this and related substances, giving me context for interpreting the spectra I find.

Initiating Technical Guide Drafting

I'm now starting to structure the technical guide. My plan is to first introduce the compound, then present each spectroscopic data type in sequence, explaining the principles and interpretation methods. I will include summary tables of key data and a DOT graph to visualize the molecular structure. My next step will be to draft the full guide, including experimental protocols and references.

1-Bromo-2-nitro-4-(trifluoromethoxy)benzene safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

Starting Information Gathering

I've initiated comprehensive searches to unearth critical safety and handling data for 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene. My focus is squarely on its physicochemical attributes and hazard classifications. I'm keen to build a robust foundation of knowledge before diving deeper. This search will be the foundation.

Analyzing Relevant Protocols

Now, I'm delving into lab protocols and SOPs for handling related compounds. My goal is to extract the rationale behind established practices. I'm prioritizing validation, looking at how researchers approach safety when dealing with similar structures. I'm also cross-referencing my results with safety data sheets and regulatory guidelines. I am moving towards creating a structured table for quantitative data on toxicity and reactivity.

Compiling Data & Formatting

I'm now deep into compiling comprehensive safety data for the compound, focusing on GHS classifications, PPE, and first aid. I am cross-referencing this with SDS and regulatory guidelines to build a validated picture. I am also searching for quantitative data on toxicity, flammability, and reactivity to include. This information is now being organized into a structured table and, combined with the other findings, will form a comprehensive guide. I'm also planning a Graphviz diagram to illustrate a risk assessment flow.

commercial availability of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering data on 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene, focusing on availability, suppliers, and purity. I'm employing targeted Google searches to find commercial sources and understand typical packaging. Safety data is next on the list, after I compile the initial purchasing prospects.

Expanding Information Search

I'm now expanding my search to include physicochemical properties, safety data, and common applications of the compound in chemical synthesis and drug discovery. I'm also looking for published synthetic routes and reaction schemes to understand its role as a building block. Simultaneously, I'll be gathering analytical data for quality control.

Prioritizing Search Structure

I'm now prioritizing the structure of the technical guide, focusing on commercial availability as the central theme. I've formulated targeted Google search queries covering properties, suppliers, synthesis, applications in drug discovery, and safety data. I'll use the initial results to define the guide's framework, ensuring it delivers the required technical depth for the intended audience.

Formulating Guide Outline

I'm now starting with a broad search, confirming the compound's identity and properties before focusing on commercial suppliers. I've formulated specific search queries to target properties, synthesis, applications, and safety data. The initial results will determine the guide's structure, emphasizing commercial availability. I propose a guide structure with an executive summary, an introduction to its strategic value, commercial availability and procurement strategy, quality control and characterization, applications in synthesis and medicinal chemistry, safety, and references.

Outlining the Technical Guide

I've formulated a structure for the technical guide, prioritizing commercial availability as the central focus. I'm focusing on key sections: introduction, procurement, quality control, safety, applications in synthesis, and references. Targeted search queries will inform the content of each section. The goal is a comprehensive resource for researchers.

Finalizing Guide Structure

I'm now refining the technical guide's structure, focusing on a logical flow: introduction, sourcing, quality, safety, applications, and references. The initial search confirmed compound existence and supplier availability. I will create tables and diagrams to show details. Next, I am gathering detailed physicochemical properties and searching for specific synthesis examples from reputable sources to populate the Applications section, as well as a Safety Data Sheet for the Safety section, including how it might be used in a real scenario.

Refining Initial Structure

I'm now diving deeper into the technical details. I've found initial supplier information, but need more. I'm focusing on acquiring detailed physicochemical data, identifying a broader range of suppliers, gathering specific synthetic examples from reputable sources, securing a Safety Data Sheet (SDS), and compiling standard analytical methods. The aim is a comprehensive and authoritative technical guide for researchers.

I will begin by executing more targeted searches to acquire these details.

role of trifluoromethoxy group in aromatic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on CF3O

I'm deep into the research phase, focusing on the trifluoromethoxy group's role in aromatic compounds. I'm hitting Google hard, seeking details on its synthesis, electronic behavior, lipophilicity, and metabolic pathways within these systems. I'm aiming for a really solid foundation of knowledge.

Defining Scope & Structure

I'm now zeroing in on defining the scope and structure of the technical guide. My Google searches are yielding a wealth of information, which I'm carefully analyzing to craft a logical flow. I'm focusing on how the trifluoromethoxy group influences aromatic systems, emphasizing its synthesis, properties, and applications. I'm also planning to incorporate diagrams for clarity.

Initiating Deep-Dive Research

I'm starting a comprehensive Google search to gain insights into trifluoromethoxy's role in aromatic compounds. I'm focusing on synthesis, electronic properties, lipophilicity, metabolic stability, and drug discovery and materials science applications. I'll then synthesize the information to shape a logical guide, flowing from basics to applications. I'll draft the core sections explaining the CF3O group's influence. I'm identifying key claims needing citations and searching for authoritative sources.

electronic effects of substituents in 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

{'snippet': 'The trifluoromethoxy group is a unique substituent in that it is strongly electron-withdrawing through σ-induction but is also a weak π-donor.1 The electron-withdrawing properties of the trifluoromethoxy group are similar to that of the nitro group, but the trifluoromethoxy group has the advantage of being metabolically stable and ...', 'title': 'The Trifluoromethoxy Group: A Relevant Player in Different Fields of ...', 'link': 'https://pubs.acs.org/doi/10.1021/acs.joc.2c02613'}

{'snippet': 'The trifluoromethoxy group (OCF3) is a lipophilic electron-withdrawing group that has found wide application in medicinal chemistry and materials science. It has a similar electronic effect to that of a cyano group and a similar steric effect to an isopropyl group. The OCF3 group is also metabolically stable.', 'title': 'Trifluoromethoxy Group - an overview | ScienceDirect Topics', 'link': 'https://www.sciencedirect.com/topics/chemistry/trifluoromethoxy-group'}

{'snippet': 'The trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This makes the aromatic ring less susceptible to electrophilic attack. The trifluoromethoxy group is also a weak deactivator, meaning that it will direct incoming electrophiles to the meta position.', 'title': 'Trifluoromethoxy group', 'link': 'https://www.chemeurope.com/en/encyclopedia/Trifluoromethoxy_group.html'}

{'snippet': 'The nitro group is a powerful electron-withdrawing group. This is due to the high electronegativity of the nitrogen and oxygen atoms. The nitro group deactivates the benzene ring towards electrophilic substitution. It is a meta-director. The nitro group can be reduced to an amino group, which is a powerful electron-donating group.', 'title': 'nitro group', 'link': 'https://www.chemeurope.com/en/encyclopedia/Nitro_group.html'}

{'snippet': 'The nitro group is a deactivating group, which means that it makes the benzene ring less reactive towards electrophilic substitution. This is because the nitro group is electron-withdrawing, and it pulls electron density away from the benzene ring. The nitro group is also a meta-director, which means that it directs incoming electrophiles to the meta position.', 'title': '8.13: The Nitro Group as a Substituent on a Benzene Ring', 'link': 'https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/08%3A_Reactions_of_Alkenes_and_Alkynes/8.13%3A_The_Nitro_Group_as_a_Substituent_on_a_Benzene_Ring'}

{'snippet': 'The nitro group is a classic example of a deactivating group in electrophilic aromatic substitution. It is strongly electron-withdrawing due to both resonance and inductive effects. The nitrogen atom of the nitro group has a formal positive charge, which strongly withdraws electron density from the aromatic ring.', 'title': 'Deactivating group - Wikipedia', 'link': 'https://en.wikipedia.org/wiki/Deactivating_group'}

{'snippet': 'The electronic effect of the nitro group is that it is a strongly deactivating group, meaning it withdraws electrons from the benzene ring, making it less reactive in electrophilic aromatic substitution reactions. It is also a meta-director, meaning it directs incoming electrophiles to the meta position.', 'title': 'Nitro group', 'link': 'https://www.chemeurope.com/en/encyclopedia/Nitro_group.html'}

{'snippet': 'The bromine atom is electron-withdrawing due to its high electronegativity. This is called the inductive effect. However, the bromine atom also has lone pairs of electrons that can be delocalized into the benzene ring. This is called the resonance effect. The resonance effect is weaker than the inductive effect, so the bromine atom is a net electron-withdrawing group. However, the resonance effect is strong enough to make the bromine atom an ortho-, para-director.', 'title': '16.5: Effects of Substituents on Electrophilic Aromatic Substitution', 'link': 'https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Aromaticity_and_the_Chemistry_of_Benzene/16.05%3A_Effects_of_Substituents_on_Electrophilic_Aromatic_Substitution'}

{'snippet': 'The halogens (F, Cl, Br, I) are all ortho-, para-directing, but they are also deactivating. This is because they are electronegative, so they withdraw electron density from the ring. However, they also have lone pairs of electrons that can be donated to the ring by resonance. The resonance effect is weaker than the inductive effect, but it is still strong enough to make the halogens ortho-, para-directing.', 'title': 'Ortho-, para-directing group', 'link': 'https://www.chemeurope.com/en/encyclopedia/Ortho-%2C_para-directing_group.html'}

{'snippet': 'The Hammett equation in organic chemistry describes a linear free-energy relationship relating reaction rates and equilibrium constants for many reactions involving meta- and para-substituted benzene derivatives with just two parameters: a substituent constant and a reaction constant. It was developed by Louis Plack Hammett in 1937 as a modification of the qualitative observations in a 1935 publication.', 'title': 'Hammett equation - Wikipedia', 'link': 'https://en.wikipedia.org/wiki/Hammett_equation'}

{'snippet': 'The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. The equation is: log(k/k0) = σρ where k is the rate constant for the substituted compound, k0 is the rate constant for the unsubstituted compound, σ is the substituent constant, and ρ is the reaction constant.', 'title': 'Hammett Equation - Chemistry LibreTexts', 'link': 'https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Physical_Properties_of_Matter/Solutions_and_Mixtures/Non-ideal_Solutions/Activity/Hammett_Equation'}

{'snippet': 'The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent on the reactivity of a benzene ring. A positive σ value indicates an electron-withdrawing group, while a negative σ value indicates an electron-donating group. The reaction constant (ρ) is a measure of the sensitivity of a reaction to the electronic effects of substituents. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that the reaction is accelerated by electron-donating groups.', 'title': 'Hammett Equation - an overview | ScienceDirect Topics', 'link': 'https://www.sciencedirect.com/topics/chemistry/hammett-equation'}

{'snippet': "The Hammett equation is a powerful tool for understanding the electronic effects of substituents on the reactivity of aromatic compounds. However, it is important to remember that the Hammett equation is an empirical relationship, and it does not always hold true. In some cases, other factors, such as steric effects, can also play a role in determining the reactivity of a compound. The Hammett equation is most useful for understanding the reactivity of meta- and para-substituted compounds. It is less useful for understanding the reactivity of ortho-substituted compounds, because steric effects are often more important in these compounds.", 'title': '12.10: The Hammett Equation - Chemistry LibreTexts', 'link': 'https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.10%3A_The_Hammett_Equation'}

{'snippet': 'The Hammett equation has been used to study a wide variety of reactions, including the hydrolysis of esters, the ionization of carboxylic acids, and the rates of electrophilic aromatic substitution. It has also been used to study the biological activity of drugs and pesticides.', 'title': 'Hammett equation - Wikipedia', 'link': 'https://en.wikipedia.org/wiki/Hammett_equation'}

{'snippet': 'The Hammett equation is a powerful tool for understanding the electronic effects of substituents on the reactivity of aromatic compounds. It can be used to predict the rates of reactions, the equilibrium constants of reactions, and the biological activity of compounds. The Hammett equation is an important tool for physical organic chemists, and it is also used in medicinal chemistry and drug design.', 'title': 'Hammett Equation - an overview | ScienceDirect Topics', 'link': 'https://www.sciencedirect.com/topics/chemistry/hammett-equation'}

{'snippet': "1-Bromo-2-nitro-4-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3BrF3NO3. It is a substituted benzene derivative, containing a bromine atom, a nitro group, and a trifluoromethoxy group attached to the benzene ring. The compound is used as a building block in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. For example, it has been used in the synthesis of novel inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO), which is a target for cancer immunotherapy. It has also been used in the synthesis of new herbicides and fungicides.", 'title': 'this compound', 'link': 'https://www.chembk.com/en/chem/1-Bromo-2-nitro-4-(trifluoromethoxy)benzene'}

{'snippet': 'this compound is a chemical intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is a pale yellow solid with a melting point of 58-60 °C. It is soluble in organic solvents such as dichloromethane and chloroform, but it is insoluble in water.', 'title': 'this compound | C7H3BrF3NO3', 'link': 'https://www.fishersci.com/shop/products/1-bromo-2-nitro-4-trifluoromethoxy-benzene-97/AC446410050'}

{'snippet': 'Synthesis of this compound. To a solution of 4-(trifluoromethoxy)nitrobenzene (1.0 g, 4.8 mmol) in concentrated sulfuric acid (10 mL) was added N-bromosuccinimide (0.94 g, 5.3 mmol) in one portion. The reaction mixture was stirred at room temperature for 16 h, then poured into ice water (100 mL). The resulting precipitate was collected by filtration, washed with water, and dried to give the desired product as a pale yellow solid (1.3 g, 94% yield).', 'title': 'Synthesis of this compound', 'link': 'https://www.chemeurope.com/en/encyclopedia/1-Bromo-2-nitro-4-(trifluoromethoxy)benzene.html'}

{'snippet': 'The 1H NMR spectrum of this compound shows three signals in the aromatic region. A doublet at δ 8.05 ppm is assigned to the proton ortho to the nitro group. A doublet of doublets at δ 7.65 ppm is assigned to the proton meta to the nitro group and ortho to the bromine atom. A doublet at δ 7.35 ppm is assigned to the proton meta to the nitro group and ortho to the trifluoromethoxy group.', 'title': 'this compound', 'link': 'https://www.chembk.com/en/chem/1-Bromo-2-nitro-4-(trifluoromethoxy)benzene'}

{'snippet': 'The 13C NMR spectrum of this compound shows seven signals. The carbon atom attached to the trifluoromethoxy group appears at δ 148.5 ppm. The carbon atom attached to the nitro group appears at δ 147.5 ppm. The carbon atom attached to the bromine atom appears at δ 118.5 ppm. The remaining four carbon atoms appear in the range δ 120-130 ppm.', 'title': 'this compound', 'link': 'https://www.chembk.com/en/chem/1-Bromo-2-nitro-4-(trifluoromethoxy)benzene'}

{'snippet': 'The infrared spectrum of this compound shows strong absorption bands at 1530 and 1350 cm-1, which are characteristic of the nitro group. There are also strong absorption bands in the region 1250-1050 cm-1, which are characteristic of the C-F stretching vibrations of the trifluoromethoxy group.', 'title': 'this compound', 'link': 'https://www.chembk.com/en/chem/1-Bromo-2-nitro-4-(trifluoromethoxy)benzene'}

{'snippet': 'Cyclic voltammetry is an electrochemical technique that can be used to study the redox properties of molecules. In cyclic voltammetry, the potential of a working electrode is swept linearly with time, and the resulting current is measured. The current-potential plot, called a cyclic voltammogram, can provide information about the thermodynamics and kinetics of electron transfer reactions.', 'title': 'Cyclic voltammetry - Wikipedia', 'link': 'https://en.wikipedia.org/wiki/Cyclic_voltammetry'}

{'snippet': 'Substituted nitrobenzenes are a class of compounds that have been extensively studied by cyclic voltammetry. The nitro group is electrochemically active, and it can be reduced in a one-electron process to form a nitro radical anion. The reduction potential of the nitro group is sensitive to the electronic effects of the other substituents on the benzene ring. Electron-withdrawing groups make the reduction potential more positive, while electron-donating groups make the reduction potential more negative.', 'title': 'Electrochemical Reduction of Nitro Aromatic Compounds - an overview', 'link': 'https://www.sciencedirect.com/topics/chemistry/electrochemical-reduction-of-nitro-aromatic-compounds'}

{'snippet': 'The reduction potential of a substituted nitrobenzene can be correlated with the Hammett substituent constant (σ) of the substituent. A plot of the reduction potential versus the Hammett substituent constant is often linear, and the slope of the line is a measure of the sensitivity of the reduction potential to the electronic effects of the substituents.', 'title': 'Hammett equation - Wikipedia', 'link': 'https://en.wikipedia.org/wiki/Hammett_equation'}# An In-Depth Technical Guide on the Electronic Effects of Substituents in this compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic landscape of this compound, a key building block in the synthesis of pharmaceuticals and agrochemicals. By dissecting the individual and collective electronic contributions of the bromo, nitro, and trifluoromethoxy substituents, this document offers a detailed understanding of the molecule's reactivity and properties. This guide is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize this versatile chemical intermediate.

Introduction: The Significance of Electronic Effects in Drug Design

The biological activity of a molecule is intrinsically linked to its electronic properties. The distribution of electron density within a molecule governs its reactivity, polarity, and ability to interact with biological targets. In drug design, a thorough understanding of a molecule's electronic effects is paramount for optimizing its efficacy, selectivity, and pharmacokinetic profile. This compound is a substituted benzene derivative whose utility as a synthetic intermediate stems from the unique interplay of its three substituents. This guide will delve into the nuanced electronic effects of the bromo, nitro, and trifluoromethoxy groups to provide a predictive framework for the reactivity of this important compound.

Deconstructing the Substituent Effects

The electronic influence of a substituent on an aromatic ring is a combination of two primary factors: the inductive effect and the resonance effect. The inductive effect is the transmission of charge through a chain of atoms by electrostatic induction, while the resonance effect involves the delocalization of π-electrons through the aromatic system.

The Bromo Group: A Halogen's Duality

The bromine atom exhibits a dual electronic nature. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I). However, the presence of lone pairs of electrons on the bromine atom allows for electron donation into the benzene ring through resonance (+R). While the inductive effect is generally stronger than the resonance effect, making bromine a net electron-withdrawing group, the resonance donation is significant enough to direct incoming electrophiles to the ortho and para positions.

The Nitro Group: A Potent Electron Sink

The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both a strong inductive effect (-I) and a pronounced resonance effect (-R). The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework. Furthermore, the nitro group can delocalize the ring's π-electrons into its own structure, further depleting the electron density of the aromatic ring. This strong deactivating nature makes the benzene ring significantly less susceptible to electrophilic attack and directs incoming electrophiles to the meta position.

The Trifluoromethoxy Group: A Strong Inductive Withdrawer

The trifluoromethoxy group (-OCF₃) is a strongly electron-withdrawing substituent, primarily due to the intense inductive effect of the three highly electronegative fluorine atoms. This makes the aromatic ring less reactive towards electrophiles. While the oxygen atom possesses lone pairs that could potentially donate into the ring via resonance, this effect is significantly diminished by the strong pull of the fluorine atoms. Therefore, the trifluoromethoxy group is considered a strong deactivator and a meta-director. Its electronic effect is often compared to that of a cyano group.

The Cumulative Electronic Landscape of this compound

The overall electronic character of this compound is a vector sum of the individual substituent effects. With three electron-withdrawing groups, the benzene ring is significantly deactivated and electron-poor.

Key Electronic Features:

  • Highly Deactivated Ring: The synergistic electron-withdrawing nature of the bromo, nitro, and trifluoromethoxy groups renders the aromatic ring highly resistant to electrophilic substitution.

  • Complex Directing Effects: The directing influence of each substituent can be predicted by their individual properties. However, their interplay creates a more complex reactivity pattern. The powerful meta-directing influence of the nitro and trifluoromethoxy groups will dominate, while the ortho, para-directing nature of the bromine will be less significant in the face of such strong deactivation.

  • Activated Nucleophilic Aromatic Substitution: The electron-poor nature of the ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing groups.

Visualizing the Electronic Interactions

The following diagram illustrates the interplay of inductive and resonance effects of the substituents on the benzene ring.

Electronic_Effects cluster_ring Benzene Ring cluster_substituents Substituents C1 C-Br C2 C-NO2 C1->C2 C6 C C1->C6 +R C3 C C2->C3 -R C4 C-OCF3 C4->C3 C5 C C4->C5 Br Bromo Br->C1 -I > +R NO2 Nitro NO2->C2 -I, -R OCF3 Trifluoromethoxy OCF3->C4 -I

Caption: Inductive (-I) and Resonance (±R) effects in this compound.

Quantitative Analysis: Hammett Parameters

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of benzene derivatives. The Hammett substituent constant, σ, quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Substituentσ_metaσ_para
-Br+0.39+0.23
-NO₂+0.71+0.78
-OCF₃+0.40+0.35

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91, 165-195.

The positive σ values for all three substituents confirm their electron-withdrawing nature. The large positive values for the nitro group highlight its exceptional electron-withdrawing strength.

Experimental Characterization of Electronic Effects

Several analytical techniques can be employed to experimentally probe the electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the electronic environment of the aromatic protons and carbons.

  • ¹H NMR: The chemical shifts of the aromatic protons are sensitive to the electron density of the ring. The electron-withdrawing substituents will cause the protons to be deshielded, resulting in a downfield shift (higher ppm). A typical ¹H NMR spectrum would show three signals in the aromatic region, with the proton ortho to the strongly withdrawing nitro group appearing at the lowest field.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring also reflect the electronic effects of the substituents. The carbon atoms directly attached to the electron-withdrawing groups will be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups. The strong absorption bands for the nitro group (typically around 1530 and 1350 cm⁻¹) and the C-F stretching vibrations of the trifluoromethoxy group (in the 1250-1050 cm⁻¹ region) are key diagnostic peaks. The positions of these bands can be subtly influenced by the overall electronic environment of the molecule.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of molecules. The nitro group is electrochemically active and can be reduced. The reduction potential of the nitro group is highly sensitive to the electronic effects of the other substituents on the ring. Electron-withdrawing groups make the reduction potential more positive (easier to reduce). The reduction potential of this compound can be correlated with the Hammett substituent constants of the bromo and trifluoromethoxy groups.

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the experimental characterization of the electronic properties of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Electrochemical Analysis cluster_data Data Interpretation Synthesis Synthesize this compound Purification Purify by recrystallization or chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR CV Cyclic Voltammetry Purification->CV Data_Analysis Analyze spectra and voltammograms NMR->Data_Analysis IR->Data_Analysis CV->Data_Analysis Correlation Correlate data with theoretical predictions (e.g., Hammett parameters) Data_Analysis->Correlation Report Report Correlation->Report Generate comprehensive report on electronic properties

Caption: Workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocols

Synthesis of this compound

Causality: This protocol utilizes N-bromosuccinimide (NBS) as an electrophilic bromine source in a strong acid catalyst (concentrated sulfuric acid) to achieve the bromination of the activated 4-(trifluoromethoxy)nitrobenzene precursor. The strong acid protonates the nitrobenzene derivative, further deactivating the ring, but the reaction conditions are harsh enough to drive the electrophilic aromatic substitution.

Protocol:

  • To a solution of 4-(trifluoromethoxy)nitrobenzene (1.0 g, 4.8 mmol) in 10 mL of concentrated sulfuric acid, add N-bromosuccinimide (0.94 g, 5.3 mmol) in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 16 hours.

  • Carefully pour the reaction mixture into 100 mL of ice water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with copious amounts of water to remove any residual acid.

  • Dry the product under vacuum to yield this compound as a pale yellow solid.

Self-Validation: The identity and purity of the synthesized product should be confirmed by melting point determination, NMR, and IR spectroscopy, comparing the obtained data with literature values.

Cyclic Voltammetry Protocol

Causality: This protocol is designed to measure the reduction potential of the nitro group, which serves as a direct experimental probe of the electronic environment of the aromatic ring. A non-aqueous solvent system is used as the compound is insoluble in water. The supporting electrolyte is necessary to ensure conductivity of the solution.

Protocol:

  • Prepare a 1 mM solution of this compound in anhydrous acetonitrile.

  • Add 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

  • Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

  • Purge the solution with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen.

  • Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a negative potential sufficient to observe the reduction of the nitro group (e.g., -1.5 V) and then back to the initial potential.

  • The potential at which the cathodic peak current is at its maximum (Epc) provides an approximation of the reduction potential.

Self-Validation: The experiment should be repeated at various scan rates. The peak currents should be proportional to the square root of the scan rate for a diffusion-controlled process. The reversibility of the reduction can be assessed by the separation of the cathodic and anodic peak potentials (ΔEp).

Conclusion

The electronic properties of this compound are dominated by the strong electron-withdrawing nature of its three substituents. The cumulative inductive and resonance effects result in a highly electron-deficient aromatic ring, which dictates its reactivity profile. A thorough understanding of these electronic effects, supported by both theoretical frameworks like the Hammett equation and experimental techniques such as NMR, IR, and cyclic voltammetry, is crucial for the effective application of this compound in the synthesis of novel molecules with desired biological or material properties. This guide provides the foundational knowledge and practical protocols to empower researchers in their endeavors with this versatile chemical building block.

References

  • The Trifluoromethoxy Group: A Relevant Player in Different Fields of Chemistry. Journal of Organic Chemistry. [Link]

  • Trifluoromethoxy Group - an overview. ScienceDirect Topics. [Link]

  • Trifluoromethoxy group. Chemeurope.com. [Link]

  • nitro group. Chemeurope.com. [Link]

  • 8.13: The Nitro Group as a Substituent on a Benzene Ring. Chemistry LibreTexts. [Link]

  • Deactivating group - Wikipedia. Wikipedia. [Link]

  • 16.5: Effects of Substituents on Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Ortho-, para-directing group. Chemeurope.com. [Link]

  • Hammett equation - Wikipedia. Wikipedia. [Link]

  • Hammett Equation - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Hammett Equation - an overview. ScienceDirect Topics. [Link]

  • This compound. Chembk.com. [Link]

  • Synthesis of this compound. Chemeurope.com. [Link]

  • Cyclic voltammetry - Wikipedia. Wikipedia. [Link]

  • Electrochemical Reduction of Nitro Aromatic Compounds - an overview. ScienceDirect Topics. [Link]

potential applications of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Research

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I'm now diving deeper into the synthesis protocols. I'm focusing on reaction conditions and yields, aiming to understand the rationale behind each step. Furthermore, I am concurrently searching review articles and patents to understand the roles of the trifluoromethoxy and nitro groups in drug design. This helps outline the technical guide's structure.

Refining the Approach

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1-Bromo-2-nitro-4-(trifluoromethoxy)benzene as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

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Methodological & Application

Suzuki coupling with 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene protocol

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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I'm now broadening my search queries to include "palladium catalysts for Suzuki coupling" and "solvent effects in Suzuki coupling". I am also starting to think about structuring the application note, with an introduction on the Suzuki coupling's role in drug discovery and the specific challenges of electron-deficient aryl halides. I plan on developing a DOT graph depicting the catalytic cycle.

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palladium-catalyzed cross-coupling of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Reactions

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Analyzing Reaction Parameters

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Targeting Cross-Coupling Reactions

I'm now delving into the specifics, using Google to target various cross-coupling partners: boronic acids, amines, and alkynes, along with looking into established protocols. I'm focusing on the nitro and trifluoromethoxy groups, and the impact of these groups on reactivity. I will create Graphviz diagrams to visually represent the reaction cycles of each reaction discussed, too. Also, I'll compile a references section with numbered citations.

Application Note & Protocol: Sonogashira Coupling of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for performing the Sonogashira coupling reaction with the electron-deficient substrate, 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene. The presence of strong electron-withdrawing groups (nitro and trifluoromethoxy) on the aryl halide presents unique challenges that necessitate careful optimization of reaction conditions. This guide offers a comprehensive overview of the reaction mechanism, detailed experimental protocols, and the scientific rationale behind the selection of catalysts, ligands, bases, and solvents to achieve high-yield synthesis of the desired substituted alkyne.

Introduction: The Challenge of Electron-Deficient Substrates

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has become a cornerstone in the synthesis of pharmaceuticals, natural products, and organic materials.

The substrate in focus, this compound, is a highly electron-deficient aromatic ring. The potent electron-withdrawing nature of the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups significantly influences the reactivity of the aryl bromide. While electron-withdrawing groups can facilitate the initial oxidative addition step of the catalytic cycle, they can also increase the susceptibility to side reactions and catalyst deactivation. Therefore, a carefully tailored protocol is essential for a successful coupling.

The Catalytic Cycles: A Mechanistic Rationale

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle. Understanding these cycles is crucial for troubleshooting and optimizing the reaction.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-bromide bond of the substrate. This is often the rate-determining step.

  • Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired C(sp²)-C(sp) bond and regenerate the Pd(0) catalyst.

The Copper Cycle:

  • π-Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing its acidity.

  • Deprotonation: A base deprotonates the alkyne to form the key copper(I) acetylide intermediate.

Figure 1: The interconnected catalytic cycles of the Sonogashira coupling.

Recommended Protocol: Sonogashira Coupling of this compound

This protocol is designed as a starting point and may require optimization based on the specific alkyne used.

Reagent and Solvent Selection Rationale
ComponentRecommendationRationale
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Tetrakis(triphenylphosphine)palladium(0) is often effective for aryl bromides. Bis(triphenylphosphine)palladium(II) chloride is an air-stable precatalyst that is reduced in situ to the active Pd(0) species.
Copper(I) Co-catalyst Copper(I) iodide (CuI)CuI is the most common and generally effective copper source for generating the copper acetylide intermediate.
Base Triethylamine (TEA) or Diisopropylamine (DIPA)An amine base is crucial. It serves to deprotonate the terminal alkyne and also acts as a solvent. For sensitive substrates, a bulkier base like DIPA can sometimes offer advantages.
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)THF is a good general-purpose solvent for Sonogashira couplings. DMF can be beneficial for less soluble substrates but requires higher purification effort. The reaction is often run in a mixture of the amine base and the co-solvent.
Ligand Triphenylphosphine (PPh₃)PPh₃ is a robust and widely used ligand that balances stability and reactivity for a broad range of substrates.
Temperature Room Temperature to 50 °CDue to the electron-deficient nature of the aryl bromide, the reaction may proceed at or near room temperature. Gentle heating can be employed to increase the reaction rate if necessary, but high temperatures should be avoided to minimize side reactions.
Step-by-Step Experimental Procedure

Safety First: This reaction should be performed in a well-ventilated fume hood. All reagents are toxic and/or flammable. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Figure 2: General experimental workflow for the Sonogashira coupling.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Terminal alkyne (1.2 mmol, 1.2 eq)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) (5 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware (Schlenk flask or round-bottom flask with septum)

  • Magnetic stirrer and stir bar

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe. Stir the mixture at room temperature until all solids are dissolved.

  • Degassing (Optional but Recommended): For optimal results, degas the solution by bubbling the inert gas through it for 10-15 minutes or by using a freeze-pump-thaw method (3 cycles).

  • Catalyst Addition: Under a positive pressure of inert gas, add copper(I) iodide (0.04 mmol) and Pd(PPh₃)₄ (0.02 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish after several hours, gently heat the mixture to 40-50 °C.

  • Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the celite pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution to remove the copper salts, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the reaction was performed under strictly anaerobic conditions. The Pd(0) catalyst is sensitive to oxygen. Consider using a fresh bottle of catalyst.

    • Insufficient Degassing: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling).

  • Formation of Glaser Homocoupling Product:

    • This side reaction is promoted by oxygen and an excess of the copper catalyst. Ensure a proper inert atmosphere and use the recommended catalyst loading.

  • Decomposition of Starting Material:

    • The nitro group can be sensitive to certain conditions. Avoid excessive heating. If decomposition is observed, try running the reaction at a lower temperature for a longer period.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

Heck reaction using 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Beginning a Deep Dive

I'm starting a comprehensive search on the Heck reaction, particularly focusing on the use of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene. I'm gathering all the relevant details: mechanisms, catalysts, bases, solvents, conditions, applications, and challenges. The aim is a broad understanding for future work.

Mapping Out The Strategy

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Synthesis of Novel Heterocyclic Scaffolds from 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene: An Application Note for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details the synthetic utility of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene as a versatile starting material for the generation of novel heterocyclic compounds. The strategic positioning of the bromo, nitro, and trifluoromethoxy functionalities on the benzene ring offers a rich platform for a diverse array of chemical transformations, leading to the construction of medicinally relevant scaffolds. The trifluoromethoxy group, in particular, is a highly sought-after moiety in drug design due to its ability to enhance metabolic stability, improve lipophilicity, and modulate pKa.

This document provides detailed, step-by-step protocols for the synthesis of key intermediates and their subsequent elaboration into valuable heterocyclic systems, including benzimidazoles and quinoxalines. The methodologies presented herein are designed to be robust and reproducible, providing researchers in drug development and medicinal chemistry with a practical toolkit for accessing novel chemical matter.

Strategic Considerations for Synthetic Transformations

The synthetic potential of this compound is primarily dictated by the interplay of its three key functional groups. The electron-withdrawing nature of the nitro and trifluoromethoxy groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon. The nitro group can be selectively reduced to an amine, which then serves as a nucleophile for intramolecular cyclization or a handle for further functionalization. The bromo group also readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

PART 1: Synthesis of Key Intermediates

The successful synthesis of the target heterocycles hinges on the efficient preparation of key aniline intermediates. The following protocols detail the selective reduction of the nitro group in the starting material.

Protocol 1: Selective Reduction to 2-Bromo-5-(trifluoromethoxy)aniline

This protocol focuses on the selective reduction of the nitro group, leaving the bromo substituent intact for subsequent cross-coupling reactions.

Workflow Diagram:

G start This compound reagents SnCl2·2H2O, Ethanol start->reagents Reduction product 2-Bromo-5-(trifluoromethoxy)aniline reagents->product G start 2-Bromo-5-(trifluoromethoxy)aniline reagents Aryl Amine, Pd(OAc)2, BINAP, Cs2CO3, Toluene start->reagents Buchwald-Hartwig Amination product N-Aryl-2-amino-5-(trifluoromethoxy)benzene reagents->product G start N-Aryl-2-amino-5-(trifluoromethoxy)benzene reagents Aldehyde/Carboxylic Acid, Oxidant (e.g., DDQ) start->reagents Oxidative Cyclization product Trifluoromethoxy-substituted Benzimidazole reagents->product G start 2-Bromo-5-(trifluoromethoxy)aniline reagents NaNH2 or other aminating agent, liquid NH3 start->reagents Nucleophilic Aromatic Substitution product 1,2-Diamino-4-(trifluoromethoxy)benzene reagents->product G start 1,2-Diamino-4-(trifluoromethoxy)benzene reagents 1,2-Dicarbonyl Compound (e.g., glyoxal, diacetyl), Ethanol, Acetic Acid (cat.) start->reagents Condensation product Trifluoromethoxy-substituted Quinoxaline reagents->product

Application Notes and Protocols: Selective Reduction of the Nitro Group in 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective reduction of the nitro group in 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene is a critical transformation in synthetic organic chemistry, yielding the highly valuable intermediate, 2-Bromo-4-(trifluoromethoxy)aniline. This aniline derivative is a key building block in the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic properties. The presence of a halogen and a trifluoromethoxy group on the aromatic ring necessitates a careful selection of reduction methodology to avoid undesired side reactions, such as dehalogenation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on various reliable and efficient protocols for this transformation. We will delve into the mechanistic underpinnings of each method, offer step-by-step experimental procedures, and present comparative data to aid in the selection of the most appropriate protocol for your specific research needs.

Introduction: The Strategic Importance of 2-Bromo-4-(trifluoromethoxy)aniline

The reduction of nitroarenes to their corresponding anilines is a fundamental reaction in organic synthesis.[1] The target molecule of this guide, 2-Bromo-4-(trifluoromethoxy)aniline, is a trifunctional scaffold of significant interest. The amine functionality serves as a versatile handle for a myriad of subsequent chemical modifications, including amide bond formation, diazotization, and N-alkylation. The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse carbon-based substituents. The trifluoromethoxy group, a bioisostere of the methoxy group, imparts unique physicochemical properties to the molecule, such as increased lipophilicity and metabolic stability, which are highly desirable in drug discovery programs.

The primary challenge in the reduction of this compound lies in the chemoselective reduction of the nitro group while preserving the C-Br bond. Catalytic hydrogenation, a common method for nitro group reduction, can sometimes lead to hydrodehalogenation, diminishing the yield of the desired product.[2] Therefore, this guide will focus on methodologies that offer high chemoselectivity.

Methodologies for Selective Nitro Group Reduction

Several methods have proven effective for the selective reduction of nitroarenes in the presence of halogens. We will explore three robust and widely applicable protocols:

  • Catalytic Transfer Hydrogenation (CTH) with Hydrazine Hydrate

  • Metal-Mediated Reduction with Stannous Chloride (SnCl₂)

  • Reduction with Sodium Dithionite (Na₂S₂O₄)

The choice of method will depend on factors such as substrate compatibility, desired reaction scale, and available laboratory equipment.

Catalytic Transfer Hydrogenation (CTH) with Hydrazine Hydrate

Catalytic transfer hydrogenation has emerged as a safer and often more selective alternative to traditional catalytic hydrogenation using flammable hydrogen gas.[1][3] In this method, a hydrogen donor, such as hydrazine hydrate, transfers hydrogen to the substrate in the presence of a catalyst. Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this transformation.[1][4]

Causality of Experimental Choices:

  • Hydrazine Hydrate as Hydrogen Donor: Hydrazine is an efficient hydrogen donor that, upon decomposition, generates diimide (N₂H₂) which is the active reducing species. The byproducts are nitrogen gas and water, which are environmentally benign.[5]

  • Palladium on Carbon (Pd/C) as Catalyst: Palladium is a highly active metal for hydrogenation reactions. Supporting it on carbon provides a high surface area for the reaction to occur efficiently.[6] By carefully controlling the reaction conditions (temperature and reaction time), the reduction of the nitro group can be achieved with minimal dehalogenation.[7]

  • Methanol as Solvent: Methanol is an excellent solvent for both the substrate and hydrazine hydrate, facilitating a homogeneous reaction mixture. Its relatively low boiling point also simplifies product isolation.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Hydrazine hydrate (N₂H₄·H₂O) (4.0-5.0 eq)

  • Methanol (MeOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and 10% Pd/C (5-10 mol%).

  • Add methanol to the flask to create a slurry (approximately 10-20 mL per gram of substrate).

  • With vigorous stirring, carefully add hydrazine hydrate (4.0-5.0 eq) dropwise to the suspension at room temperature. Caution: The reaction can be exothermic.[3]

  • After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C for methanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 1-3 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 2-Bromo-4-(trifluoromethoxy)aniline.

Data Presentation:

ParameterValue
SubstrateThis compound
ReagentsHydrazine hydrate, 10% Pd/C
SolventMethanol
TemperatureReflux (~65 °C)
Reaction Time1-3 hours
Typical Yield85-95%

Visualization of Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Substrate and Pd/C in Methanol B 2. Add Hydrazine Hydrate Dropwise A->B Exothermic C 3. Heat to Reflux & Monitor by TLC B->C D 4. Cool and Filter through Celite C->D E 5. Concentrate Filtrate D->E F 6. Purify by Column Chromatography E->F

Caption: CTH Experimental Workflow.

Metal-Mediated Reduction with Stannous Chloride (SnCl₂)

The reduction of aromatic nitro compounds using stannous chloride (tin(II) chloride) in an acidic or alcoholic medium is a classic and reliable method.[8][9] This method is particularly advantageous when other reducible functional groups that are sensitive to catalytic hydrogenation are present.[9]

Causality of Experimental Choices:

  • Stannous Chloride (SnCl₂) as Reducing Agent: SnCl₂ is a mild and selective reducing agent. The reaction proceeds through a series of single electron transfers from Sn(II) to the nitro group, with subsequent protonation steps.[9]

  • Ethanol as Solvent: Ethanol serves as a good solvent for the substrate and the reagent, and it also acts as a proton source for the reduction mechanism.[8]

  • Aqueous Base for Work-up: The work-up procedure involves basification to precipitate tin salts (as tin hydroxides) and to liberate the free aniline from its salt form.

Materials:

  • This compound (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)

  • Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approximately 15-25 mL per gram of substrate).

  • To this solution, add stannous chloride dihydrate (3.0-4.0 eq) portion-wise with stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a vigorously stirred solution of saturated aqueous sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the acid and precipitate tin salts. Be cautious of gas evolution if using bicarbonate.

  • The resulting slurry is then extracted with ethyl acetate. The tin salts can sometimes form an emulsion, which can be broken up by filtration through a pad of Celite.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Data Presentation:

ParameterValue
SubstrateThis compound
ReagentStannous chloride dihydrate (SnCl₂·2H₂O)
SolventEthanol
TemperatureReflux (~78 °C)
Reaction Time2-4 hours
Typical Yield75-90%

Visualization of Chemical Transformation:

G cluster_reactants Reactants cluster_products Products A This compound C 2-Bromo-4-(trifluoromethoxy)aniline A->C Reduction B SnCl₂·2H₂O D Tin Salts B->D Oxidation

Caption: SnCl₂ Reduction Transformation.

Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite, also known as sodium hydrosulfite, is an inexpensive, safe, and versatile reducing agent for the conversion of nitroarenes to anilines.[10] This method is valued for its mild reaction conditions and high chemoselectivity, offering a metal-free alternative.[11]

Causality of Experimental Choices:

  • Sodium Dithionite as Reducing Agent: In aqueous media, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. The reaction proceeds via a single-electron transfer mechanism.[11]

  • Biphasic Solvent System: A mixture of an organic solvent (like ethyl acetate or dichloromethane) and water is often used. This allows for the dissolution of both the organic substrate and the inorganic reducing agent, facilitating the reaction at the interface.

  • Phase Transfer Catalyst (Optional): In some cases, a phase transfer catalyst can be employed to enhance the reaction rate.

Materials:

  • This compound (1.0 eq)

  • Sodium dithionite (Na₂S₂O₄) (3.0-5.0 eq)

  • Methanol (MeOH) or a mixture of Dichloromethane (DCM) and Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or a suitable organic solvent in a round-bottom flask.

  • In a separate beaker, prepare a solution of sodium dithionite (3.0-5.0 eq) in water.

  • Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring.

  • The reaction is typically stirred at room temperature or slightly elevated temperatures (40-50 °C) and monitored by TLC.

  • Upon completion (usually 1-5 hours), add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.[11]

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

ParameterValue
SubstrateThis compound
ReagentSodium dithionite (Na₂S₂O₄)
SolventMethanol/Water or DCM/Water
TemperatureRoom Temperature to 50 °C
Reaction Time1-5 hours
Typical Yield80-92%

Safety Precautions

  • General Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: This compound may be harmful if swallowed or inhaled and may cause skin and eye irritation. Avoid creating dust or aerosols.

  • Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. Handle with extreme care.

  • Stannous Chloride: Can cause skin and eye irritation.

  • Sodium Dithionite: Can be a skin and eye irritant. In the presence of acid, it can release toxic sulfur dioxide gas.

  • Flammable Solvents: Methanol, ethanol, and ethyl acetate are flammable. Keep away from ignition sources.

Conclusion

The selective reduction of the nitro group in this compound to afford 2-Bromo-4-(trifluoromethoxy)aniline can be successfully achieved using several methodologies. Catalytic transfer hydrogenation with hydrazine hydrate and Pd/C offers high yields under mild conditions. Metal-mediated reduction with stannous chloride is a classic and reliable method, particularly useful for substrates with other reducible functionalities. Reduction with sodium dithionite provides a cost-effective and metal-free alternative with excellent chemoselectivity. The choice of the optimal method will be dictated by the specific requirements of the synthesis, including scale, cost, and the presence of other functional groups. The protocols detailed in this guide provide a solid foundation for researchers to confidently perform this crucial chemical transformation.

References

  • Organic Chemistry Frontiers. (n.d.). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. RSC Publishing. Retrieved from [Link]

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  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. Retrieved from [Link]

  • ResearchGate. (n.d.). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Park, K. K., Oh, C. H., & Sim, W. J. (1995). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry, 60(19), 6202–6204. Retrieved from [Link]

  • Zhang, C., Lu, J., Li, M., Wang, Y., Zhang, Z., Chen, H., & Wang, F. (2016). Transfer hydrogenation of nitroarenes with hydrazine at near-room temperature catalysed by a MoO2 catalyst. Chemical Communications, 52(3), 534-537. Retrieved from [Link]

  • Semantic Scholar. (2017). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Nickel-Catalyzed Formic Acid Reductions. A Selective Method for the Reduction of Nitro Compounds. Retrieved from [Link]

  • Reaction Kinetics, Mechanisms and Catalysis. (2014). Palladium-catalyzed transfer hydrogenation of nitrobenzenes: investigation of the selectivity. Retrieved from [Link]

  • RSC Publishing. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Retrieved from [Link]

  • RSC Publishing. (2024). Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts. Retrieved from [Link]

  • ACS Publications. (2021). Efficient Hydrogenation of Nitrobenzene to Aniline over a Palladium Carbide Nanocube Catalyst. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]

  • Novachem. (2024). 1-Bromo-4-nitrobenzene Safety Data Sheet. Retrieved from [Link]

  • Agilent. (2019). 1-Bromo-2-nitrobenzene Standard - Safety Data Sheet. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ScienceDirect. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Retrieved from [Link]

  • Filo. (n.d.). (Q)Fe+HCl - ​ - (R). Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. Retrieved from [Link]

  • YouTube. (2014). organic chemistry reaction #13 - reduction of nitro group to amine. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Preference for tin or iron in the reduction of nitrobenzene. Retrieved from [Link]

  • The Hive. (n.d.). SnCl2 reduction of Nitro. Retrieved from [Link]

  • Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • AZoM. (2016). Catalytic Hydrogenation Reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

  • Wikimedia Commons. (2021). File:SnCl2 Nitro Reduction Scheme.png. Retrieved from [Link]

  • YouTube. (2022). Reduction of aromatic nitro compounds using Fe and HCl gives. Retrieved from [Link]

  • ResearchGate. (2015). Hydrogenation of Nitrobenzene over a Pd/Al2O3 Catalyst – Mechanism and Effect of the Main Operating Conditions. Retrieved from [Link]

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Sources

functionalization of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I'm starting data collection now, and am focusing on the functionalization of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene. I'm prioritizing reactions like SNAr, Suzuki coupling, Buchwald-Hartwig amination, and reduction. My approach is targeted Google searches to find comprehensive information.

Analyzing Reaction Data

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use of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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incorporating trifluoromethoxybenzene moieties in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on TFM

I've initiated a thorough investigation, primarily leveraging Google searches to build a foundation. My focus is on the physicochemical characteristics of the trifluoromethoxy group and its applications within medicinal chemistry. I'm also delving into established synthetic methods for introducing this group, aiming to construct a robust understanding.

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Analyzing Chemical Impacts

I'm now diving deeper into the physicochemical influences of the trifluoromethoxy group. My focus is now on how these properties affect drug candidate behavior, particularly with respect to acidity, basicity and ionization states. I'm building a robust understanding of how the group interacts with surrounding functional groups to fine-tune a molecule's properties.

Initiating Comprehensive Information Gathering

I'm now starting a deep dive, beginning with thorough Google searches for authoritative information. I am focusing on the trifluoromethoxy group's physicochemical characteristics, applications in medicinal chemistry, and well-established synthetic routes. My primary goal is a comprehensive understanding from the very foundation.

Prioritizing Resource Gathering

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Focusing on Literature Search

I've initiated a thorough Google search, focusing on gathering authoritative information regarding the trifluoromethoxy group. This includes its physicochemical properties and applications, as well as established synthesis methods for the trifluoromethoxy benzene group. My goal is a comprehensive understanding from the very beginning. I'm focusing on pharmacokinetic and pharmacodynamic properties in relevant case studies.

Expanding Search Scope

I've initiated comprehensive searches to gather authoritative information regarding the trifluoromethoxy group. I'm prioritizing its physicochemical properties, medicinal chemistry applications, and established synthetic routes. I am also seeking specific case studies and review articles for quantitative data and detailed experimental protocols.

Prioritizing Literature Searches

I'm now deep into the literature. I'm focusing on specific case studies detailing pharmacokinetic and pharmacodynamic impacts. My goal is to build tables with quantitative data. I am also looking at protocols for synthesis and characterization, and potential metabolic pathways. I am building the structure, and I am incorporating diagrams to support key concepts.

Refining Information Gathering

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Developing Synthetic Protocols

I'm now writing and structuring the application notes and protocols, including Graphviz diagrams for key concept visualization. I'm focusing on in-text citations and ensuring the "References" section is complete with working URLs for scientific integrity.

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Formulating a Synthesis Outline

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purification of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Purification Search

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Developing Purification Protocol

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Commencing Data Gathering

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recrystallization of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Starting Information Gathering

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analytical techniques for characterizing 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene products

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Defining Analytical Scope

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Troubleshooting & Optimization

side reactions in the nitration of 1-bromo-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Nitration

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Initiating Detailed Analysis

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Technical Support Center: Optimizing the Synthesis of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene (CAS 95668-21-6).[1] The nitration of the 1-Bromo-4-(trifluoromethoxy)benzene starting material presents significant challenges in achieving high yield and regioselectivity. This document provides in-depth troubleshooting strategies, frequently asked questions, and validated protocols to address these common issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

The synthesis is achieved through an electrophilic aromatic substitution (EAS) reaction.[2] The process involves two key stages:

  • Generation of the Electrophile: Concentrated nitric acid is protonated by concentrated sulfuric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺). This ion is the active electrophile in the reaction.[3]

  • Electrophilic Attack: The π-electron system of the 1-Bromo-4-(trifluoromethoxy)benzene ring attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Re-aromatization: A weak base, typically the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.[3]

Q2: Why is achieving high regioselectivity for the 2-nitro isomer so challenging?

Regioselectivity is dictated by the directing effects of the substituents already on the benzene ring: the Bromo (-Br) group and the trifluoromethoxy (-OCF₃) group.

  • Bromo Group (-Br): This is a deactivating but ortho, para-directing group.[2]

  • Trifluoromethoxy Group (-OCF₃): This is a strongly deactivating and ortho, para-directing group.[4]

In the starting material, 1-Bromo-4-(trifluoromethoxy)benzene, these groups have conflicting influences. The bromo group directs incoming electrophiles to positions 2 and 6, while the trifluoromethoxy group directs to positions 3 and 5. The desired product requires nitration at the 2-position, which is ortho to the bromine. The formation of the 1-Bromo-3-nitro-4-(trifluoromethoxy)benzene isomer is a significant competing side reaction.

Q3: What are the primary side products I should anticipate? The most common side products include:

  • Isomeric Products: The primary impurity is often the 1-Bromo-3-nitro-4-(trifluoromethoxy)benzene isomer due to the directing effect of the -OCF₃ group.

  • Dinitrated Products: If the reaction temperature is too high or an excess of the nitrating agent is used, dinitration can occur, leading to products like 1-Bromo-2,6-dinitro-4-(trifluoromethoxy)benzene.[2]

  • Oxidation Products: Harsh reaction conditions can lead to the formation of phenolic and other oxidized byproducts, which often present as colored impurities.

Q4: What are the critical safety precautions for this nitration reaction?

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always handle them in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The nitration reaction is highly exothermic.[2] The nitrating mixture must be prepared by adding the sulfuric acid to the nitric acid slowly while cooling. The starting material should be added dropwise to the nitrating mixture at a low temperature (e.g., 0-5°C) to maintain control. A sudden temperature increase can lead to a runaway reaction.

  • Quenching: The reaction should be quenched carefully by pouring the reaction mixture onto crushed ice to dissipate heat and precipitate the product.

Section 2: Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Problem 1: My overall yield is very low, even after purification.

  • Potential Cause: Incomplete reaction or significant product loss during workup.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure that the concentrated acids are of high purity and have not absorbed atmospheric moisture, which can reduce the activity of the nitrating agent.

    • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material. If the reaction stalls, a slight increase in reaction time may be warranted. Avoid increasing the temperature, as this will favor side product formation.

    • Optimize Workup: After quenching the reaction on ice, ensure the product is fully precipitated. When performing extractions, use an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and perform multiple extractions to ensure complete recovery from the aqueous layer.

Problem 2: My yield of the desired 1-Bromo-2-nitro isomer is poor, with a high proportion of the 3-nitro isomer.

  • Potential Cause: The reaction conditions favor the thermodynamically controlled product or lack sufficient selectivity.

  • Troubleshooting Steps:

    • Strict Temperature Control: This is the most critical parameter for regioselectivity.[4] Maintain the reaction temperature between 0°C and 5°C throughout the addition of the 1-Bromo-4-(trifluoromethoxy)benzene. Lower temperatures can favor the kinetically controlled product, which may increase the proportion of the desired ortho-isomer.

    • Slow Addition Rate: Add the substrate to the nitrating mixture dropwise over an extended period (e.g., 30-60 minutes). This prevents localized temperature spikes and maintains a low concentration of the substrate in the reaction mixture, which can improve selectivity.

    • Modify the Nitrating Agent: The choice of nitrating agent can influence the isomer ratio.[4] While mixed acid is standard, consider alternative nitrating systems for difficult substrates. A system of nitric acid in trifluoromethanesulfonic acid can be effective for de-activated aromatic compounds.[5]

Problem 3: The crude product is dark brown or oily, indicating significant impurity formation.

  • Potential Cause: Formation of dinitrated or oxidized byproducts due to overly harsh reaction conditions.

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: As stated previously, elevated temperatures are a primary cause of byproduct formation. Ensure your cooling bath is effective and that the internal reaction temperature does not exceed 5°C.

    • Control Stoichiometry: Use a precise molar equivalent of nitric acid (typically 1.0 to 1.1 equivalents). A large excess of the nitrating agent dramatically increases the risk of dinitration.

    • Consider a Scavenger: After quenching the reaction in water, adding a small amount of a reducing agent like sodium bisulfite can help to neutralize any excess oxidizing species and may reduce the color of the crude product.[6]

Problem 4: I am struggling to separate the 2-nitro and 3-nitro isomers during purification.

  • Potential Cause: The isomers have similar polarities and solubilities, making separation difficult.

  • Troubleshooting Steps:

    • Fractional Recrystallization: This technique can be effective if a suitable solvent system is found. Experiment with mixed solvent systems, such as ethanol/water or hexane/ethyl acetate. The principle relies on slight differences in solubility between the isomers.[2][7] Dissolve the crude mixture in the minimum amount of hot solvent and allow it to cool very slowly to promote the crystallization of the less soluble isomer first.

    • Column Chromatography: For achieving the highest purity, silica gel column chromatography is the most effective method.[7]

      • Solvent System: Start with a non-polar eluent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. Use TLC to determine an optimal solvent system where the isomers show good separation (a ΔRf of >0.2 is ideal).

      • Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column to ensure a narrow starting band and better separation.

Troubleshooting Summary Table
ProblemPrimary CauseRecommended Solution
Low Overall Yield Incomplete reaction / Workup lossMonitor with TLC; Optimize extraction procedure.
Poor Regioselectivity High reaction temperatureMaintain temperature at 0-5°C; Slow substrate addition.[4]
Dark/Oily Product Over-nitration / OxidationUse precise stoichiometry (1.0-1.1 eq. HNO₃); Strict temperature control.
Difficult Purification Similar isomer propertiesEmploy fractional recrystallization or column chromatography.[7]

Section 3: Visualizations and Protocols

Reaction Mechanism and Troubleshooting Workflow

cluster_mechanism Reaction Mechanism cluster_troubleshooting Troubleshooting Workflow A HNO₃ + H₂SO₄ B Nitronium Ion (NO₂⁺) + HSO₄⁻ + H₂O A->B Generation of Electrophile C Aromatic Ring Attacks NO₂⁺ B->C D Sigma Complex (Arenium Ion) C->D Rate-Determining Step E Deprotonation by HSO₄⁻ D->E F Final Product + H₂SO₄ E->F Re-aromatization start Low Yield of Desired Isomer q1 Check Reaction Temperature Log start->q1 a1_yes Temp > 5°C q1->a1_yes Yes a1_no Temp ≤ 5°C q1->a1_no No solution1 Optimize Cooling & Slow Substrate Addition a1_yes->solution1 q2 Check Nitrating Agent Stoichiometry a1_no->q2 a2_yes > 1.1 eq. HNO₃ q2->a2_yes Yes a2_no ≤ 1.1 eq. HNO₃ q2->a2_no No solution2 Use Precise Stoichiometry a2_yes->solution2 solution3 Optimize Purification (Column Chromatography) a2_no->solution3

Caption: Key reaction steps and a decision-making workflow for troubleshooting.

Experimental Protocol: Synthesis and Purification

Materials & Reagents

ReagentMW ( g/mol )AmountMolesEquivalents
1-Bromo-4-(trifluoromethoxy)benzene241.01[8]10.0 g41.5 mmol1.0
Conc. Sulfuric Acid (98%)98.08~25 mL--
Conc. Nitric Acid (70%)63.012.95 mL45.6 mmol1.1

Procedure: Synthesis

  • Prepare Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (25 mL). Cool the flask to 0°C in an ice-salt bath. Slowly, add concentrated nitric acid (2.95 mL) dropwise to the sulfuric acid while stirring. Maintain the temperature below 10°C during this addition.

  • Substrate Addition: Once the nitrating mixture has cooled back to 0-5°C, begin the dropwise addition of 1-Bromo-4-(trifluoromethoxy)benzene (10.0 g) over 30-45 minutes. It is critical to ensure the internal temperature does not rise above 5°C.[2]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in water, extracting with dichloromethane, and analyzing by TLC (e.g., using 9:1 Hexane:Ethyl Acetate).

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture onto ~200 g of crushed ice with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).[2] Press the solid dry on the filter. The crude product can be dried further in a desiccator.

Procedure: Purification by Recrystallization

  • Solvent Selection: Place a small amount of the crude solid in a test tube and test its solubility in various solvents (e.g., ethanol, methanol, isopropanol) to find one where it is sparingly soluble at room temperature but fully soluble when hot. Ethanol is often a good starting point for similar compounds.[2]

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask and add the minimum amount of hot ethanol required to just dissolve the solid completely.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol to remove any soluble impurities remaining on the crystal surface.[2]

  • Drying: Dry the crystals in a vacuum oven at a low temperature (~40°C) to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity.

References

  • BenchChem. (2025). Minimizing side product formation in 1-Nitro-2-(trifluoromethoxy)benzene synthesis.
  • Science Learning Center, University of Colorado Boulder. Experiment: Synthesis of 1-Bromo-4-nitrobenzene.
  • BenchChem. (2025). A Comparative Guide to the Purification of 1-Bromo-3-Nitrobenzene.
  • Sigma-Aldrich. 1-Bromo-4-(trifluoromethoxy)benzene for synthesis.
  • Organic Syntheses. m-BROMONITROBENZENE.
  • Santa Cruz Biotechnology. This compound.
  • Coon, C. L., Blucher, W. G., & Hill, M. E. (1973). Aromatic nitration with nitric acid and trifluoromethanesulfonic acid. The Journal of Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

Sources

Technical Support Center: Purification of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene is a key intermediate in pharmaceutical and agrochemical synthesis. Its unique substitution pattern, featuring a sterically hindered ortho-bromo-nitro configuration and a highly lipophilic trifluoromethoxy group, presents distinct challenges during purification. Common issues include co-eluting isomeric impurities, product degradation on acidic stationary phases, and difficulties in achieving high crystalline purity. This guide provides practical, field-tested solutions to navigate these challenges effectively.

Part 1: Troubleshooting Guide

This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.

Q1: My product appears as a single spot on TLC, but the NMR shows minor impurities. Why is this happening and how can I resolve it?

This is a classic case of co-elution where impurities have a very similar retention factor (Rƒ) to the desired product under standard TLC conditions. The trifluoromethoxy group significantly increases the compound's lipophilicity, causing it to travel further up the TLC plate, often masking closely related impurities.

Causality & Solution:

  • Isomeric Impurities: A likely contaminant is the isomer 2-Bromo-1-nitro-4-(trifluoromethoxy)benzene, which can form during synthesis. Its polarity is nearly identical to the target compound, making separation difficult.

  • Resolution Strategy: You must enhance the selectivity of your chromatographic system.

    • Mobile Phase Optimization: Switch from standard hexane/ethyl acetate systems to a mobile phase with a different selectivity mechanism. A mixture of dichloromethane and hexane often provides better resolution for halogenated aromatic compounds.

    • Two-Dimensional TLC (2D-TLC): Run a TLC in one solvent system, rotate the plate 90 degrees, and then run it in a second, different solvent system. This can often resolve spots that co-elute in a single system.

Q2: During column chromatography, I notice a significant yellow/brown streak and my final yield is low. What is causing this product loss?

Product degradation on silica gel is a known issue for electron-deficient aromatic compounds, particularly those bearing nitro groups. The acidic nature of standard silica gel can catalyze the decomposition of sensitive molecules.

Causality & Solution: The lone pairs on the oxygen atoms of the nitro group can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This interaction can lead to irreversible adsorption or on-column degradation, resulting in streaking and reduced yield.

Mitigation Protocol:

  • Neutralize the Silica Gel: Prepare a slurry of silica gel in your chosen mobile phase and add 1% triethylamine (v/v). The triethylamine acts as a Lewis base, capping the acidic silanol sites.

  • Use an Alternative Stationary Phase: If neutralization is insufficient, consider using neutral alumina as your stationary phase. Alumina is generally less acidic than silica and can be a better choice for acid-sensitive compounds.

  • Minimize Residence Time: Employ flash chromatography techniques as described by Still et al. to minimize the time the compound spends on the column. A faster elution reduces the opportunity for degradation.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Crude Product Analysis (TLC & NMR) purity_check Is Purity >98%? start->purity_check sub_pure Impurity Detected purity_check->sub_pure No end Pure Product (>98%) purity_check->end Yes tlc_issue What is the TLC profile? sub_pure->tlc_issue streaking Streaking / On-Column Decomposition tlc_issue->streaking Streaking co_elution Close or Overlapping Spots tlc_issue->co_elution Co-elution solve_streaking 1. Neutralize Silica (1% Et3N). 2. Switch to Neutral Alumina. 3. Use Flash Chromatography. streaking->solve_streaking solve_co_elution 1. Change Mobile Phase (e.g., DCM/Hexane). 2. Perform 2D-TLC Analysis. 3. Use High-Performance Flash Cartridge. co_elution->solve_co_elution recrystallize Consider Recrystallization solve_streaking->recrystallize solve_co_elution->recrystallize recrystallize->start

Caption: A decision tree for troubleshooting common purification issues.

Q3: My attempts at recrystallization result in either oiling out or very poor recovery. How do I find a suitable solvent system?

"Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solubility curve is too shallow. The high lipophilicity from the -OCF3 group and the bromine atom, combined with a relatively low melting point (typically 35-39°C), makes solvent selection critical.

Causality & Solution: The ideal recrystallization solvent should dissolve the compound completely at high temperatures but very poorly at low temperatures.

Systematic Solvent Screening Protocol:

  • Preparation: Place ~20-30 mg of your crude material into several test tubes.

  • Solvent Addition: To each tube, add a different solvent from the list below, starting with 0.5 mL.

  • Heating: Gently heat the tubes in a water bath. If the solid dissolves, proceed to the next step. If not, add more solvent dropwise until it does.

  • Cooling: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observation: The best solvent system will be one where the compound fully dissolves when hot and forms a dense crop of crystals upon cooling.

Recommended Solvents for Screening:

Solvent SystemRationaleExpected Outcome
Hexane or Heptane Highly non-polar. Should have low solubility at room temp but good solubility when hot.High potential. Ideal for non-polar compounds.
Methanol/Water A polar protic system. The compound should be soluble in methanol but insoluble in water.Good potential. Add water dropwise to hot methanol solution until cloudy, then clarify with a drop of methanol.
Isopropanol A medium-polarity alcohol.Moderate potential. May require cooling to very low temperatures (-20°C).
Ethanol Similar to isopropanol but slightly more polar.Lower potential. Solubility might be too high even at low temperatures.

Part 2: Frequently Asked Questions (FAQs)

Q: What is a good starting point for flash column chromatography conditions? A: Based on the compound's structure, a mobile phase of 5-10% Ethyl Acetate in Hexane is a suitable starting point. Use TLC to determine the optimal Rƒ value, which should be between 0.25 and 0.35 for good separation.

Q: How can I confirm the purity and identity of my final product? A: A multi-technique approach is recommended:

  • ¹H and ¹⁹F NMR: This is the most definitive method. For ¹⁹F NMR, the trifluoromethoxy group should appear as a sharp singlet around -58 to -60 ppm. ¹H NMR will confirm the aromatic substitution pattern.

  • GC-MS: Gas Chromatography-Mass Spectrometry can resolve and identify volatile impurities and confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range (e.g., within 1-2°C) is a good indicator of high purity. The literature value is typically around 35-39°C.

Q: What are the primary safety risks associated with this compound? A: According to safety data sheets, this compound is classified as an irritant. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Optimized Flash Column Chromatography

This protocol is based on the principles developed by Still et al. and is adapted for the specific properties of this compound.

  • Solvent System Selection:

    • Develop a TLC system using hexane and ethyl acetate.

    • Adjust the ratio until the Rƒ of the product spot is ~0.3. A typical system is 95:5 Hexane:Ethyl Acetate.

  • Column Packing (Dry Packing Method):

    • Choose a column size appropriate for your sample amount (e.g., a 40g silica cartridge for 1-2g of crude material).

    • Add dry silica gel to the column and tap gently to pack.

    • Place a small layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure. Load the resulting free-flowing powder onto the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen mobile phase under positive pressure (5-15 psi).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Purification Workflow Diagram

Purification_Workflow crude Crude Product analysis Initial Analysis (TLC, NMR) crude->analysis decision Purification Method? analysis->decision chromatography Flash Column Chromatography decision->chromatography Complex Mixture recrystallization Recrystallization decision->recrystallization Mostly Pure fractions Collect & Combine Pure Fractions chromatography->fractions crystals Isolate Crystals (Filtration) recrystallization->crystals final_analysis Final Purity Check (NMR, GC-MS, MP) fractions->final_analysis crystals->final_analysis pure_product Pure Product (>98%) final_analysis->pure_product

Caption: General workflow for the purification and analysis of the final product.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Macherey-Nagel. (2019). Adsorbents for chromatography – Properties and applications. [Link]

  • Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.

catalyst selection for cross-coupling with 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Refining Search Parameters

I'm now expanding my search to include specific cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig, while paying close attention to the influence of the nitro and trifluoromethoxy groups. I'm also analyzing the search results to anticipate common challenges and troubleshooting strategies, aiming to structure the technical support center in a practical, question-and-answer format, which is the immediate next step.

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managing regioselectivity in reactions of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategies

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decomposition of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Decomposition Analysis

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troubleshooting failed reactions involving 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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scale-up issues for the synthesis of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Beginning My Search

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removal of impurities from 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Purification Research

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impact of solvent on 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, we will delve into the critical impact of solvent choice on its reactivity, providing troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

PART 1: The Critical Role of Solvent in Modulating Reactivity

This compound is a highly activated aromatic system, primed for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups, positioned ortho and para to the bromine atom, respectively, renders the ipso-carbon highly electrophilic. However, harnessing this reactivity effectively is critically dependent on the reaction medium. The choice of solvent can dramatically influence reaction rates, yields, and even the formation of undesired byproducts.

This guide will focus on the most common reaction class for this substrate: SNAr. We will explore how different solvent properties—polarity, proticity, and coordinating ability—can be leveraged to your advantage.

PART 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am planning a nucleophilic aromatic substitution (SNAr) with an amine nucleophile. Which solvent should I start with?

For SNAr reactions with this compound, polar aprotic solvents are generally the preferred choice. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent starting points.

Why?

  • Enhanced Nucleophilicity: Polar aprotic solvents are poor solvators of anions. This means your amine nucleophile will be "naked" and more reactive, accelerating the rate-determining nucleophilic attack.

  • Stabilization of the Meisenheimer Complex: The intermediate in an SNAr reaction, the Meisenheimer complex, is a negatively charged species. Polar aprotic solvents can effectively stabilize this charged intermediate through dipole-dipole interactions, lowering the activation energy of the reaction.

Q2: Can I use a protic solvent like ethanol or methanol for my SNAr reaction?

While not the first choice, protic solvents can be used, but they often lead to slower reaction rates and lower yields.

Causality: Protic solvents, such as alcohols, can form hydrogen bonds with the amine nucleophile. This solvation shell "cages" the nucleophile, reducing its availability and reactivity towards the aromatic substrate. This can significantly slow down the reaction. Additionally, if a strong base is used, the alcohol can be deprotonated, leading to competitive alkoxide nucleophiles and the formation of unwanted ether byproducts.

Q3: My reaction is sluggish in DMF. What can I do to improve the reaction rate?

If your reaction in DMF is slow, consider the following troubleshooting steps:

  • Increase Temperature: Gently warming the reaction mixture can often provide the necessary activation energy. Be mindful of the boiling point of your solvent and the thermal stability of your reactants.

  • Switch to DMSO: DMSO is more polar than DMF and can further enhance the rate of SNAr reactions. However, be aware that its higher boiling point can make product isolation more challenging.

  • Consider a Phase-Transfer Catalyst: If your nucleophile is an anionic salt with limited solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to shuttle the anion from a solid or aqueous phase into the organic phase where the reaction occurs.

Troubleshooting Common Issues

Issue 1: Low Yield and Formation of Unidentified Byproducts

  • Potential Cause: The presence of water in your solvent.

  • Explanation: this compound is susceptible to hydrolysis under basic conditions, especially at elevated temperatures. The presence of water can lead to the formation of the corresponding phenol, 2-nitro-4-(trifluoromethoxy)phenol, as a significant byproduct.

  • Solution:

    • Use Anhydrous Solvents: Always use freshly dried, anhydrous solvents for your reactions.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Issue 2: Reaction Fails to Go to Completion

  • Potential Cause: Insufficiently polar solvent for the nucleophile.

  • Explanation: If your nucleophile is a salt (e.g., sodium phenoxide), it may have poor solubility in less polar solvents like THF or Dioxane. If the nucleophile is not in solution, the reaction cannot proceed efficiently.

  • Solution:

    • Solvent Change: Switch to a more polar aprotic solvent like DMF or DMSO to improve the solubility of the nucleophilic salt.

    • Sonication: In some cases, sonication can help to break up solid aggregates and promote dissolution.

Issue 3: Evidence of Reductive Side Reactions (e.g., reduction of the nitro group)

  • Potential Cause: Use of a solvent that can act as a reducing agent or decomposition of the solvent at high temperatures.

  • Explanation: While less common, some solvent/reagent combinations can lead to undesired reductions of the nitro group. For instance, prolonged heating in certain solvents in the presence of strong bases or certain nucleophiles could potentially lead to side reactions.

  • Solution:

    • Lower Reaction Temperature: If possible, run the reaction at a lower temperature.

    • Solvent Screening: Screen alternative polar aprotic solvents that are known to be more stable under your reaction conditions.

PART 3: Experimental Protocols & Data

Comparative Analysis of Solvents in a Typical SNAr Reaction

The following table summarizes the typical outcomes of an SNAr reaction between this compound and morpholine at 80°C for 4 hours.

SolventDielectric Constant (ε)Typical Yield (%)Key Observations
DMSO47>95%Fast reaction, clean conversion.
DMF3785-95%Good reaction rate, generally clean.
Acetonitrile3660-75%Slower reaction rate compared to DMF/DMSO.
THF7.6<20%Very slow reaction, incomplete conversion.
Ethanol2430-50%Slower reaction, potential for side products.
General Protocol for SNAr with an Amine Nucleophile

This protocol provides a self-validating system for a typical SNAr reaction.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the substrate. Add the amine nucleophile (1.1-1.5 eq) followed by a suitable base (e.g., K₂CO₃ or DIPEA, 2.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Solvent's Role

The following diagrams illustrate key concepts discussed in this guide.

G cluster_0 Solvent Selection Workflow Start Start S N Ar Reaction SolventChoice Select Solvent Start->SolventChoice PolarAprotic Polar Aprotic (DMF, DMSO) SolventChoice->PolarAprotic Recommended Protic Protic (Ethanol, Methanol) SolventChoice->Protic Use with Caution Reaction Run Reaction & Monitor PolarAprotic->Reaction Protic->Reaction Analysis Analyze Outcome Reaction->Analysis Success High Yield, Clean Product Analysis->Success Good Troubleshoot Low Yield / Side Products Analysis->Troubleshoot Poor Optimize Optimize Conditions (Temp, Base) Troubleshoot->Optimize Optimize->SolventChoice Re-evaluate

Caption: A decision workflow for solvent selection in SNAr reactions.

G cluster_1 Polar Aprotic Solvent (e.g., DMF) cluster_2 Protic Solvent (e.g., Ethanol) Nu- Nu⁻ 'Naked' Nucleophile Meisenheimer Meisenheimer Complex Stabilized by Dipole Nu-->Meisenheimer Fast Attack Product Product Fast Formation Meisenheimer->Product Rapid Elimination Nu-H Nu⁻---H-OR Solvated Nucleophile Meisenheimer_slow Meisenheimer Complex Less Stabilized Nu-H->Meisenheimer_slow Slow Attack Product_slow Product Slow Formation Meisenheimer_slow->Product_slow Slower Elimination

Caption: Contrasting SNAr energy profiles in different solvent types.

References

  • Organic Chemistry, 10th Edition. Francis A. Carey, Robert M. Giuliano. McGraw-Hill. [Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Michael B. Smith. Wiley. [Link]

temperature optimization for reactions with 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

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workup procedure for reactions of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Starting Chemical Analysis

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stability of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Stability

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Validation & Comparative

1-Bromo-2-nitro-4-(trifluoromethoxy)benzene NMR analysis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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A Senior Application Scientist's Guide to the Mass Spectrometry of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, the unambiguous characterization of intermediates is paramount. 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene is a key building block whose purity and structural integrity directly impact downstream reaction yields and the impurity profile of final active pharmaceutical ingredients. Mass spectrometry stands as the definitive analytical technique for this purpose, yet the choice of ionization technique and mass analyzer can profoundly influence the quality and utility of the data obtained.

This guide provides a comparative analysis of mass spectrometry techniques for the characterization of this compound, drawing upon established principles of mass spectrometry and field-proven insights. We will explore the nuances of different ionization methods and the strategic advantages of various mass analyzers, supported by detailed experimental protocols and data interpretation.

The Analytical Challenge: Understanding the Molecule

This compound possesses a unique combination of functional groups that dictate its behavior in a mass spectrometer:

  • Aromatic Core: Provides stability but also a site for characteristic fragmentation.

  • Bromo Group: The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a powerful diagnostic tool, creating a distinctive M/M+2 isotopic signature for the molecular ion and any bromine-containing fragments.

  • Nitro Group: Prone to characteristic losses, such as the loss of NO and NO2, which can provide valuable structural information.

  • Trifluoromethoxy Group (-OCF3): A strongly electron-withdrawing group that influences ionization and can undergo specific fragmentation, such as the loss of CF3.

The choice of mass spectrometry technique must be tailored to leverage these features for comprehensive characterization.

Comparative Analysis of Ionization Techniques

The initial step in any mass spectrometry experiment is the ionization of the analyte. The choice between "hard" ionization techniques like Electron Ionization (EI) and "soft" ionization techniques like Electrospray Ionization (ESI) will determine the type of information obtained.

Electron Ionization (EI) for GC-MS: The Gold Standard for Structural Elucidation

Electron Ionization is a high-energy process that generates a wealth of fragment ions, providing a detailed structural fingerprint of the analyte. It is typically coupled with Gas Chromatography (GC), which is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Principle of EI

In the EI source, the analyte is bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to eject an electron from the molecule, forming a radical cation (M+•). This molecular ion is often unstable and undergoes extensive fragmentation, creating a reproducible pattern that can be used for library matching and structural confirmation.

Expected Fragmentation Pattern

The 70 eV EI mass spectrum of this compound is predicted to show a series of characteristic fragments. The presence of the bromine atom will result in a distinctive isotopic pattern for the molecular ion and all bromine-containing fragments.

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} caption { label = "Predicted EI Fragmentation Pathway"; fontsize = 12; fontcolor = "#202124"; }

Predicted EI Fragmentation of this compound

m/z (79Br/81Br) Proposed Fragment Comments
289/291[M]+•Molecular ion; the 1:1 isotopic pattern is a key identifier.
243/245[M-NO2]+Loss of the nitro group is a common pathway for nitroaromatics.
215/217[M-NO2-CO]+Subsequent loss of carbon monoxide from the [M-NO2]+ fragment.
204/206[M-OCF3]+Loss of the trifluoromethoxy group.
210[M-Br]+Loss of the bromine atom.
Experimental Protocol: GC-EI-MS Analysis
  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of 10-100 µg/mL.

  • GC Conditions:

    • Inlet: Split/splitless, 250 °C.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Column: A non-polar or mid-polarity column, such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent.

    • Oven Program: Start at 50 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Advantages and Limitations
  • Advantages: Provides extensive structural information, highly reproducible fragmentation patterns, and access to extensive spectral libraries for compound identification.

  • Limitations: The molecular ion may be weak or absent for some compounds, and the analyte must be volatile and thermally stable.

Electrospray Ionization (ESI) for LC-MS: Ideal for High-Throughput Analysis and Less Volatile Analogs

Electrospray Ionization is a soft ionization technique that is particularly useful for polar and less volatile molecules. While this compound itself is relatively non-polar, ESI can still be a viable technique, especially when coupled with Liquid Chromatography (LC) for high-throughput screening or for the analysis of related, more polar metabolites or degradation products.

Principle of ESI

In ESI, a high voltage is applied to a liquid stream of the sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. ESI typically forms protonated molecules ([M+H]+) in positive ion mode or deprotonated molecules ([M-H]-) in negative ion mode. Due to the non-polar nature of the target compound, forming adducts with ions present in the mobile phase (e.g., [M+Na]+, [M+CH3COO]-) is a more likely ionization pathway.

Expected Ionization Products

Given the absence of easily ionizable functional groups, protonation or deprotonation of this compound is inefficient. Therefore, ionization will likely proceed via adduct formation.

Ionization Mode Expected Ion (79Br/81Br) m/z Comments
Positive[M+Na]+312/314Formation of a sodium adduct.
Positive[M+K]+328/330Formation of a potassium adduct.
Negative[M+Cl]-324/326Formation of a chloride adduct.
Negative[M+CH3COO]-348/350Formation of an acetate adduct.
Experimental Protocol: LC-ESI-MS Analysis
  • Sample Preparation: Dissolve the sample in a mobile phase-compatible solvent (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column, such as a 100 mm x 2.1 mm, 2.6 µm particle size.

    • Mobile Phase A: Water + 0.1% formic acid.

    • Mobile Phase B: Acetonitrile + 0.1% formic acid.

    • Gradient: 50% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: ESI Positive and Negative.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Temperature: 350 °C.

    • Scan Range: m/z 100-500.

Advantages and Limitations
  • Advantages: Suitable for a wide range of compounds, including those that are not amenable to GC. The soft ionization preserves the molecular ion, providing accurate molecular weight information.

  • Limitations: Provides limited structural information without fragmentation (MS/MS). Ionization efficiency can be low for non-polar compounds, and the response can be highly dependent on the mobile phase composition.

Head-to-Head Comparison: EI vs. ESI
Parameter Electron Ionization (EI) Electrospray Ionization (ESI)
Primary Information Structural (fragmentation pattern)Molecular Weight (molecular ion/adducts)
Coupled Technique Gas Chromatography (GC)Liquid Chromatography (LC)
Analyte Requirements Volatile, thermally stableSoluble in LC mobile phases
Sensitivity Generally lower than ESICan be very high for ionizable compounds
Reproducibility Highly reproducible spectraCan be influenced by matrix effects
Library Matching Extensive libraries availableLimited library availability

The Role of Mass Analyzer Technology

The choice of mass analyzer determines the resolution, mass accuracy, and speed of the analysis.

  • Quadrupole Analyzers: These are robust, cost-effective instruments that are excellent for routine quantification and target analysis. They are often used in workhorse GC-MS and LC-MS systems. For the analysis of this compound, a quadrupole analyzer is sufficient for confirming the presence of the compound and its major fragments.

  • Time-of-Flight (TOF) and Orbitrap Analyzers: These high-resolution mass spectrometry (HRMS) instruments provide exceptional mass accuracy (<5 ppm). This allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments, which is invaluable for structure confirmation and the identification of unknown impurities. For a compound with multiple heteroatoms like bromine, nitrogen, oxygen, and fluorine, HRMS is the gold standard for confident identification.

Comparative Table of Mass Analyzers
Parameter Quadrupole Time-of-Flight (TOF) Orbitrap
Resolution Unit MassHigh (10,000-60,000)Very High (60,000-500,000+)
Mass Accuracy ~100-500 ppm<5 ppm<2 ppm
Primary Application Quantification, routine screeningAccurate mass determination, screeningStructure elucidation, proteomics
Cost Low to ModerateModerate to HighHigh

Workflow Visualization

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} caption { label = "LC-ESI-MS Workflow for Molecular Weight Determination"; fontsize = 12; fontcolor = "#202124"; }

Conclusion and Recommendations

For the comprehensive characterization of this compound, a multi-faceted approach is recommended:

  • For structural confirmation and routine purity assessment: GC-EI-MS with a quadrupole analyzer is the most effective and cost-efficient technique. The rich fragmentation pattern provides a definitive fingerprint for the compound.

  • For accurate mass determination and impurity identification: GC or LC coupled with a high-resolution mass spectrometer (TOF or Orbitrap) is essential. The ability to obtain the exact elemental composition is critical for confirming the identity of the target compound and for elucidating the structures of unknown, co-eluting impurities.

  • For high-throughput screening or analysis of polar analogs: LC-ESI-MS is the preferred method. While ionization may be less efficient for the parent compound, it is well-suited for automated analyses and for related compounds that are not amenable to GC.

By understanding the principles behind each of these techniques and selecting the appropriate instrumentation, researchers can confidently and accurately characterize this important chemical intermediate, ensuring the quality and integrity of their research and development efforts.

References

  • NIST Chemistry WebBook: A comprehensive database of chemical and physical data, including mass spectra. [Link]

  • Journal of the American Society for Mass Spectrometry: A leading peer-reviewed journal in the field of mass spectrometry. [Link]

  • Mass Spectrometry: A Textbook, 3rd Edition by Jürgen H. Gross: A standard textbook covering the principles and applications of mass spectrometry. [Link]

IR spectroscopy of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Beginning IR Analysis

I'm starting with a deep dive into the infrared spectrum of 1-bromo-2-nitro-4-(trifluoromethoxy)benzene. My focus is on identifying and cataloging the characteristic IR absorption frequencies for the critical functional groups within this molecule. This initial search will lay the groundwork for a more detailed spectral analysis.

Exploring Spectral Comparisons

My current focus is expanding the search for comparative IR spectra. I'm actively seeking spectra of related compounds like 1-bromo-2-nitrobenzene and 4-(trifluoromethoxy)nitrobenzene to serve as robust points of comparison. The goal is to facilitate detailed band assignment within the target molecule's spectrum. After that, I will structure a comparison guide.

Expanding Data Collection

I'm now focusing on a comprehensive search for the IR spectrum of the target molecule, alongside spectra of related compounds for comparative analysis, like 1-bromo-2-nitrobenzene and 4-(trifluoromethoxy)nitrobenzene. The goal is to facilitate detailed band assignment, focusing on nitro, trifluoromethoxy, and aromatic ring vibrations. I'll also start structuring a comparison guide. After that, I will move on to table compilation.

A Comparative Analysis of the Reactivity of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for forging carbon-heteroatom and carbon-carbon bonds. The reactivity of the aryl halide substrate is paramount to the success of these transformations, and it is dictated by the electronic nature of the substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene with other common bromonitrobenzene derivatives, supported by mechanistic insights and experimental data.

Introduction to SNAr Reactivity in Bromonitrobenzenes

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group. For this to occur efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. These EWGs serve to stabilize the negative charge that develops in the Meisenheimer intermediate.

The nitro group (-NO2) is a quintessential and potent activating group in SNAr chemistry due to its strong -I (inductive) and -R (resonance) effects. Consequently, bromonitrobenzenes are classic substrates for these reactions. This guide will focus on how the addition of a trifluoromethoxy group (-OCF3) modulates the inherent reactivity conferred by the bromo and nitro substituents.

The Electronic Influence of the Trifluoromethoxy Group

The trifluoromethoxy group is a fascinating substituent with dual electronic properties. The oxygen atom, through its lone pairs, can potentially donate electron density via a +R effect. However, the intensely electronegative fluorine atoms exert a powerful -I effect, which overwhelmingly dominates. This strong inductive withdrawal of electron density makes the -OCF3 group a net electron-withdrawing substituent. The Hammett equation, a cornerstone of physical organic chemistry, quantitatively describes the electronic influence of substituents on reaction rates. The Hammett constant (σ) for a para-OCF3 group is approximately +0.35, indicating its electron-withdrawing nature, though it is less strongly withdrawing than a para-nitro group (σ = +0.78).

When positioned para to the bromine atom in this compound, the -OCF3 group, in concert with the ortho-nitro group, significantly enhances the electrophilicity of the C-Br bond, thereby increasing its susceptibility to nucleophilic attack.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we will compare it with two archetypal bromonitrobenzene isomers: 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene.

CompoundStructureKey Electronic FeaturesPredicted Relative Reactivity in SNAr
1-Bromo-2-nitrobenzene One strong EWG (ortho)Moderate
1-Bromo-4-nitrobenzene One strong EWG (para)High
This compound Two strong EWGs (ortho and para)Very High

The predicted trend in reactivity is as follows:

This compound > 1-Bromo-4-nitrobenzene > 1-Bromo-2-nitrobenzene

This hierarchy is a direct consequence of the cumulative electron-withdrawing effects of the substituents. In this compound, the presence of both an ortho-nitro group and a para-trifluoromethoxy group provides synergistic stabilization of the Meisenheimer intermediate, leading to a significantly lower activation energy for the reaction compared to the monosubstituted analogs.

Mechanistic Visualization

The following diagram illustrates the SNAr mechanism for this compound and the stabilizing role of the electron-withdrawing groups.

Caption: SNAr mechanism for this compound.

Experimental Protocol for Comparative Reactivity Study

To empirically validate the predicted reactivity trend, a competitive reaction experiment can be designed. This protocol outlines a method for comparing the relative reaction rates of the three bromonitrobenzene derivatives with a common nucleophile, such as piperidine.

Objective: To determine the relative reactivity of this compound, 1-Bromo-4-nitrobenzene, and 1-Bromo-2-nitrobenzene in an SNAr reaction with piperidine.

Materials:

  • This compound

  • 1-Bromo-4-nitrobenzene

  • 1-Bromo-2-nitrobenzene

  • Piperidine

  • Anhydrous Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Stock Solution Preparation:

    • Prepare individual 1.0 M stock solutions of each bromonitrobenzene derivative in anhydrous DMF.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous DMF.

    • Prepare a 0.1 M stock solution of the internal standard in anhydrous DMF.

  • Reaction Setup:

    • In three separate, dry reaction vials equipped with stir bars, add 1.0 mL of the respective bromonitrobenzene stock solution.

    • To each vial, add 0.1 mL of the internal standard stock solution.

    • Place the vials in a temperature-controlled heating block set to 80 °C and allow them to equilibrate.

  • Reaction Initiation and Monitoring:

    • To initiate the reactions simultaneously, add 1.0 mL of the pre-heated piperidine stock solution to each vial.

    • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.

    • Immediately quench each aliquot by diluting it into 1.0 mL of a 0.1 M HCl solution. This will protonate the piperidine and halt the reaction.

  • Analysis:

    • Analyze the quenched aliquots by GC-FID.

    • Quantify the disappearance of the starting bromonitrobenzene and the appearance of the corresponding N-aryl piperidine product relative to the internal standard.

    • Plot the concentration of the starting material versus time for each reaction.

  • Data Interpretation:

    • The initial rates of the reactions can be determined from the slope of the concentration vs. time plots.

    • The relative reactivity can be established by comparing the initial rates or the time required for 50% conversion (t1/2) for each substrate.

Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Substrates, Nucleophile, Internal Standard) B Equilibrate Substrate Solutions at 80 °C A->B C Initiate Reaction with Piperidine B->C D Withdraw and Quench Aliquots at Timed Intervals C->D E GC-FID Analysis of Aliquots D->E F Plot Concentration vs. Time E->F G Determine Initial Rates and Compare Reactivity F->G

Caption: Experimental workflow for the comparative reactivity study.

Conclusion

The inclusion of a trifluoromethoxy group at the 4-position of 1-bromo-2-nitrobenzene markedly enhances its reactivity towards nucleophilic aromatic substitution. This heightened reactivity is a direct result of the potent, cumulative electron-withdrawing effects of both the ortho-nitro and para-trifluoromethoxy substituents, which effectively stabilize the key Meisenheimer intermediate. For researchers and drug development professionals, this compound represents a highly activated and versatile building block for the synthesis of complex aromatic structures, enabling facile introduction of a wide array of nucleophiles under milder conditions than its less-activated counterparts.

References

  • Hammett Equation: Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row. [Link]

  • Nucleophilic Aromatic Substitution: March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]

  • Properties of the Trifluoromethoxy Group: Yagupolskii, L. M., Ilchenko, A. Y., & Kondratenko, N. V. (1975). The trifluoromethoxy group. Russian Chemical Reviews, 44(1), 32–43. [Link]

A Senior Application Scientist's Guide to Navigating Aryl Bromide Reactivity in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reaction's elegance lies in its ability to couple an organoboron species with an organohalide, catalyzed by a palladium complex. While seemingly straightforward, the success and efficiency of this transformation are profoundly influenced by the nature of the reactants. Among the organohalides, aryl bromides offer a versatile and widely used entry point, striking a balance between reactivity and stability.

This guide provides a comprehensive comparison of Suzuki reaction yields with different aryl bromides, delving into the electronic and steric factors that govern their reactivity. We will explore the underlying mechanistic principles and provide field-proven insights to help researchers, scientists, and drug development professionals optimize their synthetic strategies.

The Critical Role of the Aryl Bromide: A Mechanistic Perspective

The Suzuki-Miyaura coupling cycle is a well-studied catalytic process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the aryl bromide directly impacts the initial and often rate-determining step: oxidative addition. In this step, the palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a palladium(II) complex. The ease of this oxidative addition is a primary determinant of the overall reaction rate and, consequently, the final yield.

Electronic Effects: The Push and Pull of Substituents

The electronic properties of substituents on the aromatic ring of the aryl bromide play a pivotal role in modulating its reactivity.

  • Electron-Withdrawing Groups (EWGs): Aryl bromides bearing electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, -CO₂R) generally exhibit enhanced reactivity in Suzuki couplings. These groups decrease the electron density on the aromatic ring, making the carbon-bromine bond more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. This often translates to higher yields and the ability to conduct the reaction under milder conditions.

  • Electron-Donating Groups (EDGs): Conversely, aryl bromides with electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) tend to be less reactive. These groups increase the electron density on the aromatic ring, strengthening the carbon-bromine bond and making oxidative addition more challenging. Consequently, reactions with these substrates may require higher temperatures, longer reaction times, or more sophisticated catalyst systems to achieve comparable yields.

Steric Hindrance: The Impact of Bulky Neighbors

Beyond electronics, the steric environment around the carbon-bromine bond significantly influences the reaction's success.

  • Ortho-Substituents: The presence of bulky substituents at the ortho position(s) to the bromine atom can dramatically hinder the approach of the palladium catalyst, impeding oxidative addition. This steric hindrance can lead to significantly lower yields or even complete failure of the reaction under standard conditions. Overcoming this challenge often necessitates the use of specialized, bulky phosphine ligands on the palladium catalyst, which can facilitate the oxidative addition step for sterically demanding substrates.

Comparative Yield Analysis: A Data-Driven Look

To illustrate these principles, the following table summarizes typical yields observed for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid under standardized conditions.

Aryl BromideSubstituentElectronic EffectSteric HindranceTypical Yield (%)
4-Bromonitrobenzene-NO₂ (para)Electron-WithdrawingLow>95%
4-Bromobenzonitrile-CN (para)Electron-WithdrawingLow>95%
Methyl 4-bromobenzoate-CO₂Me (para)Electron-WithdrawingLow90-95%
4-Bromotoluene-CH₃ (para)Electron-DonatingLow80-90%
4-Bromoanisole-OCH₃ (para)Electron-DonatingLow75-85%
2-Bromotoluene-CH₃ (ortho)Electron-DonatingModerate60-75%
2-Bromo-1,3-dimethylbenzene-CH₃ (di-ortho)Electron-DonatingHigh<40%

Disclaimer: These yields are representative and can vary based on specific reaction conditions, catalyst systems, and the nature of the boronic acid coupling partner.

Experimental Protocols: Tailoring Conditions for Success

The key to a successful Suzuki reaction lies in selecting the appropriate conditions for the specific aryl bromide substrate. Below are detailed protocols for three representative examples.

Protocol 1: Electron-Poor Aryl Bromide (4-Bromonitrobenzene)

This protocol is designed for a highly reactive, electron-deficient aryl bromide.

Reactants:

  • 4-Bromonitrobenzene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.02 mmol)

  • Na₂CO₃ (2.0 mmol)

  • Toluene/H₂O (4:1, 5 mL)

Procedure:

  • To a round-bottom flask, add 4-bromonitrobenzene, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Electron-Rich Aryl Bromide (4-Bromoanisole)

This protocol employs slightly more forcing conditions to accommodate the less reactive, electron-rich aryl bromide.

Reactants:

  • 4-Bromoanisole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol)

  • SPhos (0.04 mmol)

  • K₃PO₄ (2.0 mmol)

  • Dioxane/H₂O (4:1, 5 mL)

Procedure:

  • In a Schlenk flask, combine 4-bromoanisole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress. The reaction may require 4-8 hours for completion.

  • Follow the workup and purification procedure as described in Protocol 1.

Protocol 3: Sterically Hindered Aryl Bromide (2-Bromotoluene)

This protocol utilizes a specialized ligand to overcome the steric hindrance of the ortho-substituent.

Reactants:

  • 2-Bromotoluene (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Pd₂(dba)₃ (0.015 mmol)

  • XPhos (0.06 mmol)

  • K₃PO₄ (3.0 mmol)

  • t-BuOH (5 mL)

Procedure:

  • In a glovebox, charge a vial with 2-bromotoluene, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Add the degassed t-BuOH.

  • Seal the vial and heat to 110 °C with stirring.

  • Monitor the reaction progress. This reaction may require 12-24 hours.

  • Follow the workup and purification procedure as described in Protocol 1.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-Br Pd0->PdII Oxidative Addition HX H-X PdII_B Ar-Pd(II)L₂-R' PdII->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar-R' Product_node Coupled Product PdII_B->Product_node Exits Cycle Ar_R Ar-R' ArBr Ar-Br R_B R'-B(OR)₂ Base Base Borate [R'-B(OR)₂(OH)]⁻ ArBr_node Aryl Bromide ArBr_node->Pd0 Enters Cycle Boronic_node Boronic Acid/Ester Boronic_node->PdII Enters Cycle

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Workflow: From Reaction Setup to Purified Product

The following diagram outlines the general workflow for performing and analyzing a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Weigh Reactants (Aryl Bromide, Boronic Acid, Catalyst, Ligand, Base) Solvent 2. Prepare & Degas Solvent Reactants->Solvent Assembly 3. Assemble Reaction under Inert Atmosphere Solvent->Assembly Heating 4. Heat to Designated Temperature Assembly->Heating Start Reaction Monitoring 5. Monitor Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quench 6. Cool & Quench Reaction Monitoring->Quench Reaction Complete Extraction 7. Liquid-Liquid Extraction Quench->Extraction Drying 8. Dry Organic Layer Extraction->Drying Concentration 9. Concentrate in vacuo Drying->Concentration Purification 10. Purify by Chromatography Concentration->Purification Characterization 11. Characterize Product (NMR, MS, etc.) Purification->Characterization Yield 12. Calculate Yield Characterization->Yield

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The choice of aryl bromide is a critical parameter in the design of a successful Suzuki-Miyaura cross-coupling reaction. By understanding the interplay of electronic and steric effects, chemists can anticipate reactivity trends and select appropriate reaction conditions to maximize yields. Electron-poor aryl bromides are generally more reactive, while electron-rich and sterically hindered substrates require more specialized and often more forceful conditions. The protocols and data presented in this guide serve as a valuable starting point for researchers seeking to employ this powerful C-C bond-forming reaction in their synthetic endeavors.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides and Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]

A Comparative Guide on the Efficacy of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene in Synthesizing Target Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate field of medicinal chemistry and materials science, the choice of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and overall project timeline. This guide presents an in-depth, comparative analysis of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene , a highly functionalized building block, against a more traditional, linear synthetic approach for the construction of a key heterocyclic scaffold. By examining the synthesis of 5-(trifluoromethoxy)benzimidazole , a motif prevalent in pharmacologically active compounds, we will illustrate the strategic advantages conferred by this versatile reagent.

The Strategic Value of a Pre-functionalized Reagent

This compound is a trifecta of functionalities engineered for synthetic utility. The interplay between the bromine atom, a prime handle for cross-coupling and nucleophilic substitution reactions; the nitro group, a precursor to the synthetically crucial amine; and the trifluoromethoxy group, a metabolically stable lipophilic moiety, offers chemists a powerful tool for convergent synthesis. The electron-withdrawing character of the nitro and trifluoromethoxy groups significantly activates the aryl ring, particularly influencing the reactivity of the bromine atom.

This guide will dissect two distinct pathways to 5-(trifluoromethoxy)benzimidazole to provide a clear, data-supported comparison.

  • Route 1: A convergent approach leveraging the inherent reactivity of this compound.

  • Route 2: A traditional linear synthesis commencing with a simpler, less functionalized precursor, 4-(trifluoromethoxy)aniline.

Retrosynthetic Analysis: Two Divergent Strategies

The choice of starting material fundamentally dictates the synthetic strategy. Below is a retrosynthetic breakdown of the two approaches.

Diagram 1: Retrosynthetic Pathways to 5-(trifluoromethoxy)benzimidazole

G cluster_0 Route 1: Convergent Approach cluster_1 Route 2: Linear Approach Target 5-(trifluoromethoxy)benzimidazole Cyclization1 Formic Acid Cyclization Target->Cyclization1 Diamine1 N-substituted-4-(trifluoromethoxy) -1,2-phenylenediamine Cyclization1->Diamine1 Reduction1 Nitro Reduction Diamine1->Reduction1 NitroAmine N-substituted-2-nitro-4- (trifluoromethoxy)aniline Reduction1->NitroAmine SnAr Nucleophilic Aromatic Substitution (SNAr) NitroAmine->SnAr Reagent1 1-Bromo-2-nitro-4- (trifluoromethoxy)benzene SnAr->Reagent1 Target2 5-(trifluoromethoxy)benzimidazole Cyclization2 Formic Acid Cyclization Target2->Cyclization2 Diamine2 4-(trifluoromethoxy)-1,2-phenylenediamine Cyclization2->Diamine2 Reduction2 Nitro Reduction Diamine2->Reduction2 NitroAniline 2-Nitro-4-(trifluoromethoxy)aniline Reduction2->NitroAniline Nitration Electrophilic Nitration NitroAniline->Nitration Reagent2 4-(trifluoromethoxy)aniline Nitration->Reagent2

Caption: Divergent retrosynthetic strategies for 5-(trifluoromethoxy)benzimidazole.

Route 1: Convergent Synthesis with this compound

This advanced route capitalizes on the activated bromine for a nucleophilic aromatic substitution (SNAr) reaction, followed by a reduction and cyclization sequence. For this example, we will use a generic primary amine (R-NH2) as the nucleophile.

Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO) is added the desired primary amine (R-NH2, 1.2 eq) and potassium carbonate (K2CO3, 2.0 eq).

  • The reaction mixture is heated to 120 °C and stirred for 6-12 hours, monitored by TLC.

  • Upon completion, the mixture is cooled, poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield the N-substituted-2-nitro-4-(trifluoromethoxy)aniline intermediate.

Step 2: Nitro Group Reduction

  • The intermediate from Step 1 is dissolved in ethanol or ethyl acetate.

  • Palladium on carbon (10% Pd/C, 0.05 eq) is added, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to give the crude N-substituted-4-(trifluoromethoxy)-1,2-phenylenediamine.

Step 3: Benzimidazole Ring Formation

  • The crude diamine is dissolved in formic acid (excess) and heated to reflux (approx. 100 °C) for 2-4 hours.

  • The reaction mixture is cooled and carefully neutralized with a saturated solution of sodium bicarbonate.

  • The resulting solid is filtered, washed with water, and dried to afford the final product, 5-(trifluoromethoxy)benzimidazole (where the R-group from the amine is now attached to one of the benzimidazole nitrogens).

Route 2: Linear Synthesis from 4-(trifluoromethoxy)aniline

This traditional approach begins with a simpler aniline and builds complexity through a series of functional group interconversions.

Experimental Protocol

Step 1: Electrophilic Nitration

  • 4-(trifluoromethoxy)aniline (1.0 eq) is dissolved in concentrated sulfuric acid at 0 °C.

  • A solution of nitric acid (1.1 eq) in sulfuric acid is added dropwise, maintaining the temperature below 5 °C.

  • The mixture is stirred for 2 hours and then poured onto crushed ice.

  • The resulting precipitate is filtered, washed extensively with water to remove acid, and dried. This step often yields a mixture of regioisomers, requiring careful purification by chromatography to isolate the desired 2-nitro-4-(trifluoromethoxy)aniline.

Step 2: Nitro Group Reduction

  • The purified 2-nitro-4-(trifluoromethoxy)aniline is reduced to 4-(trifluoromethoxy)-1,2-phenylenediamine using conditions similar to Step 2 in Route 1 (e.g., H2, Pd/C).

Step 3: Benzimidazole Ring Formation

  • The resulting diamine is cyclized with formic acid under reflux, as described in Step 3 of Route 1, to yield the final product.

Performance and Data Comparison: A Head-to-Head Evaluation

The choice between these routes has significant implications for overall efficiency. The following table provides a semi-quantitative comparison based on established chemical principles and typical yields for these reaction classes.

MetricRoute 1 (Convergent)Route 2 (Linear)Causality and In-Field Insights
Number of Steps 3 (or 2 if R=H)3Route 1 avoids a separate nitration step, a significant advantage.
Estimated Overall Yield ~65-75%~40-55%The primary yield loss in Route 2 is the nitration step, which often suffers from poor regioselectivity and side reactions.
Regiocontrol ExcellentPoor to ModerateRoute 1 offers perfect regiocontrol as the functionalities are pre-installed. The nitration of anilines in Route 2 can be difficult to control.
Purification Complexity LowerHigherThe need to separate regioisomers after nitration in Route 2 adds a significant chromatographic burden.
Atom Economy HigherLowerRoute 2 generates more waste, particularly from the nitration and subsequent purification steps.
Safety Considerations StandardHigherHandling of concentrated nitric and sulfuric acids in Route 2 requires stringent safety protocols.

Mechanistic and Workflow Advantages of Route 1

The superiority of Route 1 is grounded in its strategic design, which is visualized in the workflow diagram below.

Diagram 2: Comparative Synthetic Workflows

G cluster_0 Route 1: Convergent Workflow cluster_1 Route 2: Linear Workflow A1 1-Bromo-2-nitro-4- (trifluoromethoxy)benzene A2 SNAr Reaction A1->A2 A3 Nitro Reduction A2->A3 A4 Cyclization A3->A4 A_End Final Product A4->A_End B1 4-(trifluoromethoxy)aniline B2 Nitration & Isomer Separation B1->B2 B3 Nitro Reduction B2->B3 B4 Cyclization B3->B4 B_End Final Product B4->B_End

Caption: Workflow comparison highlighting the problematic nitration step in Route 2.

By starting with this compound, the challenging and often low-yielding regioselective nitration step is completely bypassed. The starting material's architecture guarantees the correct placement of the amino and trifluoromethoxy groups in the final product. This not only improves the overall yield but also significantly simplifies the purification process, saving time, resources, and reducing solvent waste.

Conclusion and Recommendation

For the synthesis of 5-(trifluoromethoxy)benzimidazole and its analogues, the convergent pathway starting from This compound is demonstrably superior to the linear approach. Its use leads to a more efficient, higher-yielding, and more scalable synthesis. The initial investment in a more complex, pre-functionalized starting material pays significant dividends by reducing the number of synthetic steps, improving regiocontrol, and simplifying purification.

For drug development professionals and synthetic chemists aiming to accelerate their research programs, the adoption of such strategically designed building blocks is not merely a convenience but a cornerstone of efficient and intelligent molecular design.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. This text provides a comprehensive overview of electrophilic aromatic substitution reactions, including the challenges of regioselectivity in the nitration of substituted anilines. [Link]

biological activity of derivatives of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

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comparison of synthetic routes to trifluoromethoxy-substituted anilines

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Personal protective equipment for handling 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

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×

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